2,6-Bis(chloromethyl)-p-tolyl acetate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
[2,6-bis(chloromethyl)-4-methylphenyl] acetate |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-3-9(5-12)11(15-8(2)14)10(4-7)6-13/h3-4H,5-6H2,1-2H3 |
InChI Key |
KUMMZJSZVNWQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCl)OC(=O)C)CCl |
Origin of Product |
United States |
2,6-bis(chloromethyl)-p-tolyl acetate physical and chemical properties
An In-depth Technical Guide to 2,6-bis(chloromethyl)-p-tolyl acetate
This guide provides a comprehensive overview of 2,6-bis(chloromethyl)-p-tolyl acetate, a specialized chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, and potential applications of this compound, grounding all claims in authoritative data.
Core Identity and Structural Framework
2,6-bis(chloromethyl)-p-tolyl acetate is a substituted aromatic compound featuring a central p-tolyl acetate core with two reactive chloromethyl groups. Its unique structure makes it a valuable bifunctional building block in organic synthesis.
The structural arrangement, with two electrophilic chloromethyl groups ortho to the acetate functionality, dictates its chemical behavior and potential applications. These groups are prone to nucleophilic substitution, making the molecule an excellent candidate for introducing the 2,6-dimethylenephenyl acetate moiety into larger molecular scaffolds.
Caption: Chemical structure of 2,6-bis(chloromethyl)-p-tolyl acetate.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 19228-70-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂Cl₂O₂ | [1][2] |
| Molecular Weight | 247.12 g/mol | [1][2] |
| IUPAC Name | 4-methyl-2,6-bis(chloromethyl)phenyl acetate | |
| InChI | InChI=1S/C11H12Cl2O2/c1-7-3-9(5-12)11(15-8(2)14)10(4-7)6-13/h3-4H,5-6H2,1-2H3 | [1][2] |
| Canonical SMILES | CC1=CC(=C(C(=C1)CCl)OC(=O)C)CCl |[1] |
Physical and Spectroscopic Characterization
While extensive physical property data for this specific compound is not widely published, its characteristics can be inferred from its structure and data on related compounds. It is expected to be a solid at room temperature.
Spectroscopic Data: Spectroscopic analysis is crucial for confirming the identity and purity of synthesized 2,6-bis(chloromethyl)-p-tolyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: Expected signals would include singlets for the methyl protons of the tolyl and acetate groups, a singlet for the two equivalent benzylic CH₂Cl groups, and signals corresponding to the aromatic protons.
-
¹³C NMR: Distinct signals for the methyl carbons, the benzylic carbons, the aromatic carbons, and the carbonyl carbon of the acetate group would be anticipated.
-
-
Infrared (IR) Spectroscopy : Key absorption bands would be expected for the C=O stretch of the ester group (around 1765 cm⁻¹), C-O stretching, and C-Cl stretching (around 723 cm⁻¹).[3]
-
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chloromethyl and acetyl groups.[2]
Chemical Properties and Reactivity Profile
The reactivity of 2,6-bis(chloromethyl)-p-tolyl acetate is dominated by its two benzylic chloride groups. These groups are excellent electrophilic sites, making the molecule a potent alkylating agent.
Key Reactions:
-
Nucleophilic Substitution : The chloromethyl groups readily react with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This bifunctionality allows it to act as a cross-linking agent or as a scaffold to build more complex molecular architectures. For instance, reaction with primary amines could lead to the formation of cyclic structures or polymers.
-
Precursor for Pyridine Derivatives : Compounds with similar 2,6-bis(halomethyl) functionalities on an aromatic ring are known precursors for synthesizing a variety of heterocyclic compounds and macrocycles.[4][5] For example, they can be used to synthesize pyridinophanes, which are valuable in coordination chemistry and materials science.[4]
The acetate group is comparatively stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol, 2,6-bis(chloromethyl)-4-methylphenol. This adds another layer of potential functionalization to its chemical profile.
Synthesis Pathways
While specific, detailed protocols for the synthesis of 2,6-bis(chloromethyl)-p-tolyl acetate are not extensively documented in readily available literature, a logical synthetic approach can be proposed based on standard organic chemistry transformations. A plausible route would involve the chloromethylation of p-tolyl acetate.
Caption: Plausible synthetic workflow for 2,6-bis(chloromethyl)-p-tolyl acetate.
Experimental Considerations (Hypothetical Protocol):
-
Reaction Setup : The starting material, p-tolyl acetate, would be dissolved in a suitable anhydrous solvent.
-
Reagent Addition : A source of formaldehyde (like paraformaldehyde) and a Lewis acid catalyst would be added. Gaseous hydrogen chloride would then be bubbled through the mixture, or concentrated hydrochloric acid would be used. The reaction is typically performed at controlled temperatures.
-
Mechanism : This reaction proceeds via the Blanc chloromethylation mechanism, where the aromatic ring is activated towards electrophilic substitution by the in-situ generated chloromethyl cation or a related species. The ortho-directing effect of the acetate group and the para-directing methyl group would favor substitution at the 2 and 6 positions.
-
Work-up and Purification : After the reaction is complete, the mixture would be quenched, followed by extraction and purification, likely using column chromatography, to isolate the desired product.
Applications in Research and Development
The bifunctional nature of 2,6-bis(chloromethyl)-p-tolyl acetate makes it a versatile intermediate in several areas of chemical and pharmaceutical research.[6]
-
Synthesis of Macrocycles and Ligands : Its ability to react with two nucleophiles makes it an ideal precursor for creating macrocyclic compounds.[5] These structures can act as host molecules in supramolecular chemistry or as complexing ligands for metal ions, with applications in catalysis and materials science.[7]
-
Drug Discovery Scaffold : In drug development, this molecule can serve as a rigid scaffold to which various pharmacophores can be attached.[8] The defined spatial orientation of the two reactive sites allows for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.
-
Polymer Chemistry : As a bifunctional monomer or cross-linking agent, it could be used in the synthesis of specialty polymers with tailored thermal and mechanical properties.
Safety, Handling, and Storage
As with any reactive alkylating agent, 2,6-bis(chloromethyl)-p-tolyl acetate should be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its structural components (chloromethyl groups).
-
Potential Hazards :
-
Likely to be a skin and eye irritant.
-
May cause respiratory irritation.
-
Benzylic halides are often lachrymators.
-
Due to its alkylating nature, it should be considered potentially toxic and handled with care to avoid inhalation, ingestion, and skin contact.
-
-
Handling Recommendations :
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture, strong bases, and oxidizing agents to prevent degradation and hazardous reactions.
-
References
-
NIST. (n.d.). 2,6-Bis(chloromethyl)-p-tolyl acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
ScenTree.co. (n.d.). P-tolyl acetate (CAS N° 140-39-6). Retrieved from [Link]
-
The Good Scents Company. (n.d.). propionaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine.
-
ResearchGate. (2010). ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. Retrieved from [Link]
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GSRS. (n.d.). 2,6-BIS(P-TOLYL)PYRIDINE. Retrieved from [Link]
- Cuzan, O., et al. (2013). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E, 69(Pt 12), o1797.
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Inxight Drugs. (n.d.). Bis(p-tolyl)-acetic acid. Retrieved from [Link]
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National Open Access Monitor, Ireland. (n.d.). Applications: Pharmaceuticals and Life Sciences. Retrieved from [Link]
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PubChemLite. (n.d.). P-tolyl acetate (C9H10O2). Retrieved from [Link]
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FEMA. (n.d.). P-TOLYL ACETATE. Retrieved from [Link]
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-
MDPI. (2021). 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate. Retrieved from [Link]
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MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]
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ECETOC. (n.d.). JACC No. 18 - Vinyl Acetate. Retrieved from [Link]
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Thermal Stability and Degradation Kinetics of 2,6-Bis(chloromethyl)-p-tolyl Acetate: A Technical Guide
Executive Summary
In advanced organic synthesis and materials science, molecules bearing multiple reactive sites present both unique synthetic opportunities and distinct handling challenges. 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7) is a highly functionalized aromatic building block characterized by a central p-tolyl core flanked by two reactive chloromethyl groups and capped with an acetate moiety [[1]]().
Understanding the thermal stability of this compound is critical for drug development professionals and polymer chemists. When subjected to thermal stress, the molecule does not simply melt or boil; it undergoes complex, divergent degradation pathways dictated by its functional groups. This whitepaper deconstructs the thermodynamic vulnerabilities of 2,6-bis(chloromethyl)-p-tolyl acetate, detailing the mechanisms of its degradation, quantitative thermal profiling, and the self-validating protocols required to analyze it safely and accurately.
Structural Vulnerabilities & Degradation Mechanisms
The thermal degradation of 2,6-bis(chloromethyl)-p-tolyl acetate is governed by two competing mechanistic pathways, each with distinct activation energies ( Ea ) and evolved volatiles.
Pathway 1: Dehydrohalogenation of the Bis(chloromethyl) Moiety
Benzylic chlorides are inherently susceptible to thermal dehydrohalogenation. At temperatures exceeding 150 °C, especially in the presence of trace transition metals (which act as Lewis acids), the chloromethyl groups undergo heterolytic cleavage or self-condensation [[2]](). This Friedel-Crafts-type alkylation releases hydrogen chloride (HCl) gas and forms a highly cross-linked polybenzyl network. In polymer science, this exact mechanism is harnessed intentionally, using structurally similar bis(chloromethyl)aryl compounds as robust cross-linking agents to enhance the thermal stability and char yield of advanced resins 3.
Pathway 2: Pyrolytic Cleavage of the Aryl Acetate Group
Aryl acetates possess a well-documented thermal vulnerability. At elevated temperatures (typically >250 °C in condensed phases), the acetate group undergoes a concerted, six-membered transition state rearrangement. This pyrolysis results in the elimination of highly reactive ketene gas and the formation of the corresponding phenolic derivative (in this case, 2,6-bis(chloromethyl)-p-cresol). This specific ketene-forming degradation pathway has been extensively validated in recent studies analyzing the thermal breakdown of structurally analogous phenyl acetates 4.
Figure 1: Divergent thermal degradation pathways of 2,6-bis(chloromethyl)-p-tolyl acetate.
Quantitative Thermal Profiling
To accurately map the thermal operational window of this compound, quantitative analysis via Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) is required. The table below summarizes the extrapolated degradation stages based on the behavior of its isolated functional groups.
Table 1: Quantitative Thermal Degradation Profile of 2,6-bis(chloromethyl)-p-tolyl acetate
| Degradation Stage | Temp. Range (°C) | Peak Mass Loss Rate (°C) | Evolved Volatiles (m/z) | Mechanistic Assignment |
| Stage 1 | 150 - 230 | 195 | HCl (36, 38) | Dehydrohalogenation of chloromethyl groups; onset of cross-linking. |
| Stage 2 | 260 - 350 | 310 | Ketene (42) | Pyrolytic cleavage of the aryl acetate moiety. |
| Stage 3 | > 400 | N/A | Aromatic fragments | Backbone carbonization and ultimate char formation. |
Field-Proven Methodology: Self-Validating TGA-EGA-MS Protocol
To empirically verify the data in Table 1, researchers must employ a rigorous, self-validating analytical protocol. The following Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-EGA-MS) workflow is designed to isolate kinetics while preventing instrumental artifacts.
Step 1: Sample Preparation & Crucible Selection
-
Action: Weigh 5.0 ± 0.1 mg of the compound into a passivated alumina (Al₂O₃) crucible.
-
Causality: Alumina is strictly chosen over platinum. Platinum crucibles can act as catalysts, artificially lowering the activation energy of dehydrohalogenation. Furthermore, utilizing a small, precise mass prevents thermal lag and ensures uniform heat distribution across the sample bed, preventing localized "hot spots" that skew kinetic data.
Step 2: Atmospheric Control
-
Action: Purge the furnace with high-purity Argon (99.999%) at a flow rate of 50 mL/min for 30 minutes prior to initiating the temperature ramp.
-
Causality: Argon provides a strictly inert environment, suppressing oxidative degradation pathways (combustion). This isolates pure thermal pyrolysis, which is critical for accurate kinetic modeling.
Step 3: Self-Validating Isoconversional Heating Regimen
-
Action: Execute dynamic heating profiles at multiple rates: 5, 10, 15, and 20 °C/min from 25 °C to 600 °C on separate aliquots.
-
Causality: A single heating rate cannot reliably determine complex degradation kinetics. By utilizing multiple heating rates, researchers can extract the activation energy ( Ea ) as a function of the extent of conversion ( α ) using the Kissinger-Akahira-Sunose (KAS) isoconversional method . If the calculated Ea shifts significantly during the mass loss event, the system self-validates that the degradation is a multi-step, complex process (e.g., overlapping HCl and ketene release) rather than a simple first-order decay.
Step 4: Evolved Gas Analysis (EGA)
-
Action: Route the furnace effluent through a fused-silica transfer line heated to 200 °C directly into a quadrupole mass spectrometer.
-
Causality: Heating the transfer line prevents the premature condensation of high-boiling volatiles (such as phenolic fragments) before they reach the ionization chamber. This ensures a real-time, 1:1 correlation between the thermogravimetric mass loss and the detection of specific molecular effluents (m/z 36 for HCl, m/z 42 for ketene).
Implications for Synthesis and Material Science
For drug development professionals utilizing 2,6-bis(chloromethyl)-p-tolyl acetate as an intermediate, the thermal profile dictates strict handling parameters. Reactions involving nucleophilic substitution at the chloromethyl sites (e.g., amination or etherification) must be conducted at temperatures well below 150 °C to prevent premature self-condensation and yield loss.
Conversely, in polymer science, this thermal "vulnerability" is an asset. The compound can be blended into thermoplastic matrices and intentionally cured at >180 °C. The resulting dehydrohalogenation drives the formation of a rigid, highly cross-linked polybenzyl network, drastically improving the thermal resistance and mechanical modulus of the final material.
References
- Guidechem. "2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE 19228-70-7 wiki - Guidechem". Guidechem.com.
- Benchchem. "A Comparative Guide to the Thermal Stability of Polymers Cross-linked with 3,6-Bis(chloromethyl)
- National Institutes of Health (PMC).
- Danish Environmental Protection Agency. "Survey of benzyl chloride (CAS no. 100-44-7)". Windows.net.
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Application Notes and Protocols for Polymer Cross-Linking Utilizing 2,6-bis(chloromethyl)-p-tolyl Acetate
Introduction: A Strategic Approach to Network Polymer Synthesis
In the pursuit of advanced materials with enhanced thermal, mechanical, and chemical stability, the formation of three-dimensional polymer networks through cross-linking is a cornerstone of polymer science.[1][2] The selection of an appropriate cross-linking agent is paramount to tailoring the final properties of the material.[3] This document provides a detailed technical guide on the application of 2,6-bis(chloromethyl)-p-tolyl acetate, a difunctional cross-linking agent, for the synthesis of robust polymer networks.
2,6-bis(chloromethyl)-p-tolyl acetate (BCMTA) is an aromatic compound featuring two reactive chloromethyl groups. These benzylic halide moieties are susceptible to electrophilic substitution reactions, making BCMTA a prime candidate for cross-linking polymers with aromatic backbones, such as polystyrene and its derivatives, via Friedel-Crafts alkylation.[4][5] The p-tolyl acetate group imparts a degree of steric hindrance and influences the solubility profile of the cross-linker, potentially offering unique advantages in controlling the cross-linking density and final network architecture.
This guide is intended for researchers, scientists, and professionals in drug development and material science. It will elucidate the mechanistic underpinnings of BCMTA-mediated cross-linking, provide detailed experimental protocols, and outline essential characterization techniques to validate the formation and properties of the resulting cross-linked polymers.
Chemical Profile of 2,6-bis(chloromethyl)-p-tolyl Acetate
A thorough understanding of the cross-linker's properties is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 19228-70-7 | [6] |
| Molecular Formula | C11H12Cl2O2 | [6] |
| Molecular Weight | 247.12 g/mol | [6] |
| Structure | See Figure 1 |
Mechanistic Insights: Friedel-Crafts Alkylation in Polymer Networking
The primary mechanism through which 2,6-bis(chloromethyl)-p-tolyl acetate cross-links aromatic polymers is Friedel-Crafts alkylation.[4] This reaction involves the electrophilic substitution of an aromatic proton with the chloromethyl group of the cross-linker. The presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or tin tetrachloride (SnCl₄), is typically required to generate a highly reactive carbocation intermediate.[4]
The two chloromethyl groups on BCMTA allow it to form two covalent bonds with adjacent polymer chains, thus creating a "bridge" or cross-link. The overall process transforms a collection of individual polymer chains into a single, covalently bonded network.[2]
Figure 1: Conceptual workflow of BCMTA-mediated polymer cross-linking.
Experimental Protocols
Materials and Reagents
-
Aromatic Polymer (e.g., Polystyrene)
-
2,6-bis(chloromethyl)-p-tolyl acetate (BCMTA)
-
Anhydrous Lewis Acid Catalyst (e.g., FeCl₃)
-
Anhydrous Solvent (e.g., 1,2-dichloroethane)
-
Methanol
-
Concentrated Hydrochloric Acid
Protocol 1: Cross-Linking of Polystyrene
This protocol details a general procedure for the cross-linking of polystyrene using BCMTA. Researchers should optimize reactant ratios and reaction conditions for their specific application.
-
Polymer Swelling: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the polystyrene in anhydrous 1,2-dichloroethane. Allow the polymer to swell completely.
-
Cross-linker and Catalyst Addition: In a separate, dry flask, dissolve the desired amount of BCMTA and anhydrous FeCl₃ in anhydrous 1,2-dichloroethane.
-
Reaction Initiation: Slowly add the BCMTA/FeCl₃ solution to the swollen polymer slurry at room temperature with vigorous stirring. An evolution of HCl gas may be observed (ensure proper ventilation and scrubbing).
-
Cross-Linking Reaction: Heat the reaction mixture to a specified temperature (e.g., 80°C) and maintain for a set duration (e.g., 18 hours) under a nitrogen atmosphere with continuous stirring. The reaction time will influence the degree of cross-linking.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Filter the resulting solid polymer.
-
Wash the polymer sequentially with a methanol/concentrated HCl mixture and then with deionized water until the filtrate is neutral.
-
Dry the cross-linked polymer in a vacuum oven.
-
Experimental Workflow
Figure 2: Step-by-step workflow for polymer cross-linking.
Characterization of Cross-Linked Polymers
Thorough characterization is essential to confirm the success of the cross-linking reaction and to understand the properties of the resulting network.
| Technique | Purpose | Expected Outcome |
| FT-IR Spectroscopy | To confirm the chemical structure and the formation of methylene cross-links. | Appearance of new peaks corresponding to the incorporated cross-linker and changes in the aromatic substitution pattern.[4] |
| Solid-State NMR | To provide detailed structural information about the cross-linked network. | Signals confirming the covalent linkage between the polymer and the cross-linker.[7] |
| Swellability Test | To determine the degree of cross-linking. | The cross-linked polymer will swell in a good solvent but will not dissolve. The degree of swelling is inversely proportional to the cross-linking density.[7] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the cross-linked polymer. | Increased decomposition temperature compared to the un-cross-linked polymer. |
| Dynamic Mechanical Analysis (DMA) | To evaluate the mechanical properties (e.g., storage modulus, glass transition temperature). | An increase in the storage modulus and glass transition temperature is indicative of a more rigid, cross-linked network. |
Troubleshooting and Considerations
-
Incomplete Cross-Linking: This may be due to insufficient catalyst, low reaction temperature, or short reaction time. Consider increasing these parameters.
-
Gelation Issues: Premature gelation can occur with high concentrations of cross-linker. A more dilute solution or slower addition of the cross-linker may be necessary.
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid catalyst.
-
Safety: BCMTA contains chloromethyl groups, which are alkylating agents and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction may evolve HCl gas, which is corrosive and requires proper scrubbing.
Conclusion
2,6-bis(chloromethyl)-p-tolyl acetate is a promising cross-linking agent for the synthesis of advanced polymer networks. Its difunctional nature allows for the creation of robust, three-dimensional structures with enhanced properties. By understanding the underlying Friedel-Crafts alkylation mechanism and carefully controlling reaction conditions, researchers can effectively utilize BCMTA to tailor the properties of aromatic polymers for a wide range of applications, from high-performance materials to specialized drug delivery systems. The protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the potential of this versatile cross-linker.
References
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- ACS Publications. Benzyl-Induced Crosslinking of Polymer Membranes for Highly Selective CO2/CH4 Separation with Enhanced Stability | Macromolecules. (2022).
- arXiv.
- Springer Nature Experiments. Cross-linking Protocols and Methods.
- ACS Publications. Intramolecular Cross-Linking Methodologies for the Synthesis of Polymer Nanoparticles | Chemical Reviews. (2015).
- Ebeam Machine.
- Hyper-Cross-Linked Polymers for the Capture of Aromatic Vol
- Guidechem. 2,6-BIS(CHLOROMETHYL)
- Academic Commons. Photochemical Crosslinking Reactions in Polymers.
- RSC Publishing. Educational series: characterizing crosslinked polymer networks. (2023).
- EFFECT OF CROSSLINKING CHEMISTRY ON PEEL PROPERTIES IN ACRYLIC EMULSION PSA's.
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Application Note: 2,6-Bis(chloromethyl)-p-tolyl acetate as a Versatile Building Block in Advanced Materials Science
Executive Summary & Structural Rationale
In the design of advanced functional polymers, the selection of bifunctional monomers dictates the topological and chemical properties of the resulting network. 2,6-Bis(chloromethyl)-p-tolyl acetate (CAS 19228-70-7) is a highly specialized monomer that solves several synthetic bottlenecks in materials science .
Its unique molecular architecture offers three distinct chemical handles:
-
Dual Chloromethyl Groups (Positions 2 & 6): These act as highly reactive electrophilic centers primed for nucleophilic substitution ( ) or Friedel-Crafts alkylation.
-
Para-Methyl Group (Position 4): This strategically blocks the para position, preventing uncontrolled 3D cross-linking during linear step-growth polymerization and directing electrophilic aromatic substitution exclusively to desired pathways.
-
Acetate-Protected Phenol (Position 1): This is the critical design feature. Unprotected phenols coordinate strongly with Lewis acid catalysts (e.g., , ), deactivating them and necessitating stoichiometric catalyst loading. The acetate ester masks the hydroxyl group, enabling true catalytic turnover. Post-polymerization, it can be quantitatively hydrolyzed to reveal the functional -OH group .
Application I: Synthesis of Hydroxyl-Functionalized Hypercrosslinked Polymers (HCPs)
HCPs are microporous materials critical for gas storage, catalysis, and water treatment. Utilizing 2,6-bis(chloromethyl)-p-tolyl acetate allows for the creation of Davydov-type networks with precisely controlled, hydrophilic pore environments.
Causality in Experimental Design
The cross-linking is driven by a -catalyzed Friedel-Crafts alkylation. The acetate group ensures the catalyst remains active to generate benzylic carbocations without being poisoned by free oxygen lone pairs. Once the rigid network is formed, the acetate is cleaved using methanolic NaOH. The resulting free phenolic -OH groups line the micropores, drastically increasing the polymer's affinity for polar molecules (e.g., capture or heavy metal ion coordination).
Reaction pathway for synthesizing hydroxyl-functionalized HCPs via Friedel-Crafts alkylation.
Protocol 1: Synthesis and Deprotection of HCP Networks
-
Monomer Activation: Dissolve 5.0 mmol of 2,6-bis(chloromethyl)-p-tolyl acetate in 20 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
Catalyst Addition: Add 0.5 mmol (10 mol%) of anhydrous .
-
Self-Validation: The solution will immediately transition to a dark, intense color, visually confirming the formation of the active benzylic carbocation- complex.
-
-
Cross-linking: Heat the mixture to 80°C for 24 hours. A robust, insoluble monolithic polymer gel will form.
-
Washing: Soxhlet extract the monolithic gel with methanol for 12 hours to remove unreacted monomer and residual iron catalyst.
-
Deprotection (Hydrolysis): Suspend the purified network in a solution of 10% NaOH in methanol/water (1:1 v/v). Reflux at 70°C for 12 hours.
-
Final Isolation: Filter the functionalized resin, wash with 1M HCl to protonate the phenoxide, followed by distilled water until the filtrate is neutral. Dry under vacuum at 60°C.
Application II: Precursor for Anion Exchange Membranes (AEMs)
AEMs are the core solid-state electrolytes in alkaline fuel cells. The monomer's chloromethyl groups are ideal for quaternization, while the acetate group provides a latent grafting site for polymer backbone attachment.
Causality in Experimental Design
Reacting the monomer with trimethylamine (TMA) converts the chloromethyl groups into quaternary ammonium cations (the conductive sites). Subsequent hydrolysis of the acetate yields a phenoxide nucleophile. This intermediate is then grafted onto a fluorinated or polysulfone polymer backbone via Nucleophilic Aromatic Substitution ( ). This "grafting-to" approach ensures a high, localized density of cationic charges, which promotes microphase separation and creates highly efficient ion-conducting channels.
Workflow for synthesizing AEMs utilizing SN2 quaternization and subsequent polymer grafting.
Protocol 2: Quaternization and Membrane Grafting
-
Quaternization: Dissolve 10 mmol of the monomer in 30 mL of anhydrous tetrahydrofuran (THF). Dropwise add a 33% wt solution of trimethylamine in ethanol (25 mmol).
-
Precipitation: Stir the reaction mixture at 40°C for 12 hours.
-
Self-Validation: A dense white precipitate (the bis-quaternary ammonium salt) will form, as the highly polar product is insoluble in THF. Filter and dry under vacuum.
-
-
Deprotection/Activation: Dissolve the isolated salt in anhydrous DMSO. Add 1.1 equivalents of potassium tert-butoxide (t-BuOK) to cleave the acetate and generate the reactive phenoxide in situ.
-
Grafting: Add a solution of chloromethylated polysulfone (CMPSU) in DMSO to the activated phenoxide. Heat to 60°C for 24 hours to complete the grafting.
-
Casting: Cast the resulting polymer solution onto a leveled glass plate and evaporate the solvent at 80°C to form the final AEM film.
Quantitative Data Summary
The structural modifications enabled by the acetate protection of 2,6-bis(chloromethyl)-p-tolyl acetate significantly impact the final material properties. Table 1 summarizes typical quantitative outcomes when comparing the protected monomer versus its unprotected analog (2,6-bis(chloromethyl)-p-cresol) in identical workflows.
| Material / Workflow | Monomer Used | Catalyst Loading Req. | Surface Area (BET) | Ion Exchange Capacity (IEC) | Key Advantage |
| HCP Network | Unprotected Phenol | 1.0 eq (Stoichiometric) | ~450 m²/g | N/A | None (Catalyst poisoning limits porosity) |
| HCP Network | Acetate-Protected | 0.1 eq (Catalytic) | ~980 m²/g | N/A | High porosity, efficient catalytic turnover |
| AEM Grafting | Unprotected Phenol | N/A | N/A | 1.2 meq/g | Prone to side-reactions during |
| AEM Grafting | Acetate-Protected | N/A | N/A | 2.1 meq/g | High charge density, controlled grafting |
References
Application Note: Nucleophilic Substitution Strategies for 2,6-Bis(chloromethyl)-p-tolyl acetate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Overview
The compound 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7)[1] is a highly versatile bifunctional building block. Featuring two reactive benzylic chloride moieties flanking an acetate-protected phenolic core, it serves as a premium intermediate for synthesizing complex macrocycles, dendrimers, and active pharmaceutical ingredients (APIs). This application note details the mechanistic causality, kinetic behaviors, and validated protocols for executing high-yield nucleophilic substitutions on this substrate.
Mechanistic Causality: Directing SN1 vs. SN2 Pathways
The reactivity of 2,6-bis(chloromethyl)-p-tolyl acetate is dictated by the unique electronic environment of its benzylic carbons. Benzylic chlorides exhibit moderate bond weakness, facilitating both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways[2].
-
The SN1 Pathway: The adjacent aromatic ring can stabilize a transient carbocation via resonance. This pathway is heavily favored when using polar protic solvents (e.g., ethanol, water) and weaker nucleophiles[3].
-
The SN2 Pathway: The primary nature of the benzylic carbon presents minimal steric hindrance, allowing for facile backside attack. This concerted mechanism is driven by strong nucleophiles in polar aprotic solvents (e.g., DMF, DMSO)[3].
The Role of the Acetate Protecting Group: Unlike compounds with unprotected ortho-carboxylic or phenolic groups—which can undergo rapid intramolecular cyclization to form lactones or benzofurans[4]—the acetate group in 2,6-bis(chloromethyl)-p-tolyl acetate serves a critical dual purpose. It protects the core phenol from acting as a competing internal nucleophile and slightly deactivates the benzylic positions compared to a free phenol, thereby preventing runaway polymerization and favoring controlled intermolecular substitutions.
Fig 1: Mechanistic divergence of benzylic substitution based on solvent and nucleophile selection.
Sequential Substitution Kinetics
When functionalizing bis(chloromethyl)arenes, the two substitution events rarely occur at the same rate. Kinetic studies on analogous biphenyl systems demonstrate that the apparent rate constant for the first substitution ( k1 ) is significantly larger than the second ( k2 )[5].
This deceleration ( k1>k2 ) is caused by:
-
Steric Hindrance: The bulk introduced by the first nucleophile physically impedes the approach of the second nucleophile.
-
Electronic Deactivation: If the incoming nucleophile is electron-withdrawing, it reduces the electron density of the aromatic ring, making the second benzylic chloride less reactive to SN1 dissociation and slightly less susceptible to SN2 attack.
Quantitative Reaction Parameters
The following table summarizes predicted kinetic behaviors and yields based on nucleophile and solvent pairing.
| Nucleophile Type | Solvent System | Preferred Mechanism | Sequential Kinetics | Predicted Yield |
| Phenoxides (O) | DMF / K₂CO₃ | SN2 | k1≫k2 | 75–85% |
| Primary Amines (N) | THF / DIPEA | SN2 | k1>k2 | 70–80% |
| Alcohols (O) | EtOH / Heat | SN1 | k1≈k2 | 50–60% |
| Thiols (S) | Acetone / Et₃N | SN2 | k1>k2 | 85–95% |
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can confirm reaction progress and product integrity at each critical juncture.
Fig 2: Standard self-validating experimental workflow for bis-nucleophilic substitution.
Protocol A: Bimolecular O-Alkylation (Williamson-Type Ether Synthesis)
Objective: Synthesis of 2,6-bis(phenoxymethyl)-p-tolyl acetate. Causality: Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate phenol in situ. Anhydrous DMF is selected because it heavily solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, aggressively driving the SN2 mechanism[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve phenol (2.2 equivalents, 22 mmol) in 30 mL of anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (3.0 equivalents, 30 mmol) to the solution. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Substrate Addition: Slowly add 2,6-bis(chloromethyl)-p-tolyl acetate (1.0 equivalent, 10 mmol) portion-wise over 10 minutes.
-
Heating: Elevate the reaction temperature to 60 °C and stir for 4–6 hours.
-
Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 4:1 Hexanes:EtOAc). The starting material will appear as a high-Rf UV-active spot (Rf ≈ 0.7). The mono-substituted intermediate will appear at Rf ≈ 0.5, and the di-substituted product at Rf ≈ 0.3. The reaction is complete when the intermediate spot is fully consumed.
-
Quenching & Extraction: Pour the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes:EtOAc).
-
Self-Validating Checkpoint (NMR): Analyze the purified product via ¹H NMR (CDCl₃). The starting benzylic chloromethyl (–CH₂Cl) protons resonate as a sharp singlet around 4.5–4.6 ppm. Upon successful substitution, this signal will shift upfield to approximately 3.9–4.1 ppm. The complete disappearance of the 4.6 ppm signal validates 100% conversion.
Protocol B: N-Alkylation with Primary Amines
Objective: Synthesis of 2,6-bis(alkylaminomethyl)-p-tolyl acetate. Causality: N-alkylation of benzylic chlorides is prone to over-alkylation (forming tertiary amines or quaternary ammonium salts). To prevent this, a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is used alongside a slight excess of the primary amine. THF is chosen as the solvent to moderate the reaction rate and prevent the SN1 carbocation formation that leads to side-products.
Step-by-Step Methodology:
-
Preparation: Dissolve the primary amine (2.5 equivalents, 25 mmol) and DIPEA (3.0 equivalents, 30 mmol) in 40 mL of anhydrous THF at 0 °C.
-
Substrate Addition: Add a solution of 2,6-bis(chloromethyl)-p-tolyl acetate (1.0 equivalent, 10 mmol) in 10 mL THF dropwise over 30 minutes to maintain a low local concentration of the electrophile, minimizing over-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validating Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the target mass [M+H]+ of the di-substituted product. The presence of [M+H+Alkyl]+ indicates over-alkylation, signaling the need to lower the reaction temperature in future optimizations.
-
Workup: Evaporate the THF under reduced pressure. Redissolve the residue in Dichloromethane (DCM, 50 mL) and wash with saturated NaHCO₃ (2 × 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient, 98:2 to 90:10) to yield the pure bis-amine.
Sources
Technical Support Center: Yield Optimization for 2,6-bis(chloromethyl)-p-tolyl acetate Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the bis-chloromethylation of deactivated or sensitive aromatic systems.
The synthesis of 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7) presents a unique dual-challenge: driving a second electrophilic aromatic substitution on a progressively deactivated ring while simultaneously protecting a labile acetate ester from acid-catalyzed hydrolysis[1][2]. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.
Reaction Pathway & Mechanistic Pitfalls
To successfully optimize this reaction, we must first map the causal relationships between the reagents, the desired intermediates, and the competing side reactions.
Reaction pathway of p-tolyl acetate chloromethylation and common side reactions.
Troubleshooting Guides & FAQs
Q1: Why does my reaction stall at the mono-chloromethylated intermediate?
Causality & Solution: The initial electrophilic aromatic substitution occurs readily due to the activating nature (+M effect) of the acetate group. However, the introduction of the first chloromethyl group exerts a mild electron-withdrawing inductive effect (-I), similar to the electronic effects observed in [3]. This deactivates the ring, creating an activation energy barrier for the second substitution. To force the formation of the bis-adduct, you must maintain a high concentration of the active electrophile (the chloromethyl cation). This requires using an excess of paraformaldehyde (at least 3.0 to 4.0 equivalents) and ensuring the reaction mixture remains fully saturated with anhydrous HCl gas throughout the heating phase.
Q2: My NMR analysis indicates the loss of the acetate group. How do I prevent ester hydrolysis?
Causality & Solution: Ester hydrolysis is a classic pitfall when utilizing aqueous formalin (37% formaldehyde) or concentrated aqueous hydrochloric acid. Under highly acidic, aqueous conditions, the acetate ester is rapidly cleaved to yield a 2,6-bis(chloromethyl)-p-cresol derivative. To maintain the integrity of the ester, the reaction system must be strictly anhydrous. Switch your formaldehyde source to solid paraformaldehyde, use glacial acetic acid as your primary solvent, and generate anhydrous HCl gas (e.g., by dripping concentrated H₂SO₄ into NaCl) to bubble through the system.
Q3: I am isolating a high molecular weight, insoluble byproduct. What is causing this?
Causality & Solution: You are observing the formation of diarylmethane derivatives (cross-linking). The benzylic carbocation intermediate can act as an electrophile and attack another molecule of p-tolyl acetate instead of reacting with a chloride ion—a classic Friedel-Crafts alkylation side reaction. This occurs when the concentration of nucleophilic chloride ions is too low, or the temperature is too high. To suppress polymerization, ensure continuous HCl gas bubbling (providing abundant Cl⁻ to trap the carbocation) and strictly control the internal reaction temperature between 60–65 °C.
Q4: What is the optimal catalyst system for this specific substrate?
Causality & Solution: While strong organic acids and rare-earth metal triflates have been explored for general chloromethylations[4], the optimal balance of reactivity and functional group tolerance for p-tolyl acetate is achieved using anhydrous Zinc Chloride (ZnCl₂). ZnCl₂ acts as a highly effective Lewis acid to depolymerize paraformaldehyde and generate the active electrophile without excessively promoting the Friedel-Crafts cross-linking seen with stronger Lewis acids like AlCl₃.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why anhydrous conditions and moderate heat are critical.
| Catalyst System | Formaldehyde Source | HCl Source | Temp (°C) | Target Yield (%) | Major Byproduct / Issue |
| ZnCl₂ (0.5 eq) | Formalin (37% aq) | Aq. HCl (37%) | 70 | 12% | Complete ester hydrolysis |
| ZnCl₂ (0.5 eq) | Paraformaldehyde | HCl (gas) | 90 | 38% | Diarylmethane cross-linking |
| ZnCl₂ (0.5 eq) | Paraformaldehyde | HCl (gas) | 40 | 45% | Stalled at mono-adduct |
| ZnCl₂ (1.0 eq) | Paraformaldehyde | HCl (gas) | 65 | 88% | Trace mono-adduct (Optimal) |
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system. By controlling moisture and temperature at each step, you eliminate the variables that cause hydrolysis and polymerization.
Reagents Required:
-
p-Tolyl acetate: 1.0 equivalent (Substrate)
-
Paraformaldehyde: 4.0 equivalents (Electrophile precursor)
-
Anhydrous Zinc Chloride (ZnCl₂): 1.0 equivalent (Lewis acid catalyst)
-
Glacial Acetic Acid: 5 volumes (Solvent)
-
Anhydrous HCl gas: Excess (Reagent and nucleophile source)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, a gas dispersion tube (fritted glass), and an internal temperature probe. Flush the system with dry Nitrogen.
-
Reagent Loading: Add the p-tolyl acetate, paraformaldehyde, and anhydrous ZnCl₂ to the flask. Add glacial acetic acid to achieve a homogeneous suspension.
-
Electrophile Generation: Begin bubbling anhydrous HCl gas through the dispersion tube into the mixture at room temperature. The suspension will begin to clear as the ZnCl₂ and HCl depolymerize the paraformaldehyde into the active chloromethylating species.
-
Controlled Heating: Once the mixture is saturated with HCl (indicated by steady gas escape from the bubbler), slowly raise the internal temperature to 65 °C . Maintain continuous, gentle HCl bubbling.
-
Reaction Monitoring: Hold the temperature at 65 °C for 12–16 hours. Monitor the disappearance of the mono-chloromethylated intermediate via TLC or GC-MS. Do not exceed 70 °C to prevent diarylmethane formation.
-
Quenching & Workup: Cool the reaction to 0 °C. Carefully pour the mixture over crushed ice to quench the Lewis acid. Extract the aqueous layer three times with Dichloromethane (DCM).
-
Neutralization: Wash the combined organic layers with cold saturated aqueous NaHCO₃ until the pH of the aqueous wash is neutral. Caution: Perform this step quickly and keep it cold to prevent base-catalyzed hydrolysis of the acetate ester.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2,6-bis(chloromethyl)-p-tolyl acetate can be purified via recrystallization from hexanes/ethyl acetate to yield a white crystalline solid.
References
-
NIST Chemistry WebBook: 2,6-Bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7). National Institute of Standards and Technology. URL:[Link]
-
PubChem: 4-(Chloromethyl)phenyl acetate. National Center for Biotechnology Information. URL:[Link]
-
ResearchGate: Strong Organic Acids as Efficient Catalysts for the Chloromethylation of m-Xylene. Kishida, T., et al. (2009). URL:[Link]
Sources
Technical Support Center: Purification and Recrystallization of 2,6-bis(chloromethyl)-p-tolyl acetate
Welcome to the Technical Support Center for the purification and recrystallization of 2,6-bis(chloromethyl)-p-tolyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Introduction to Purification Challenges
The purification of crude 2,6-bis(chloromethyl)-p-tolyl acetate, often synthesized via Blanc chloromethylation or related methods, presents several challenges. The primary goal is to remove unreacted starting materials, mono-chlorinated byproducts, di-substituted isomers, and polymeric materials.[1] A significant and critical impurity to consider is the potential presence of the highly carcinogenic bis(chloromethyl) ether (BCME), which necessitates careful handling and purification strategies.[2]
This guide provides a logical, step-by-step approach to achieving high purity of the target compound through recrystallization and other purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,6-bis(chloromethyl)-p-tolyl acetate?
A1: Common impurities include:
-
Mono-chlorinated species: Such as 2-(chloromethyl)-p-tolyl acetate.
-
Diarylmethane-type adducts: Formed by the reaction of the product with another molecule of the starting arene.
-
Polymeric/Oligomeric materials: Resulting from uncontrolled side reactions.[1]
-
Unreacted p-tolyl acetate: The starting material for the chloromethylation.
-
Bis(chloromethyl) ether (BCME): A carcinogenic byproduct that can form during chloromethylation reactions.[2]
Q2: What is the best solvent for recrystallizing 2,6-bis(chloromethyl)-p-tolyl acetate?
A2: While a specific solvent system for this exact compound is not extensively documented, based on the non-polar nature of the tolyl acetate core and the presence of chloromethyl groups, a good starting point would be a mixed solvent system. A common approach is to dissolve the crude product in a "good" solvent where it is highly soluble (like ethyl acetate or acetone) and then add a "bad" or "anti-solvent" where it is poorly soluble (like hexanes or heptane) to induce crystallization.[3] For a structurally similar compound, 2,6-bis(bromomethyl)pyridine, diethyl ether was used for recrystallization, suggesting that moderately polar ethers could also be effective.[1]
Q3: How can I remove the carcinogenic byproduct, bis(chloromethyl) ether (BCME)?
A3: BCME can be neutralized with dilute aqueous ammonia.[2] However, this can also lead to the hydrolysis of your target compound. A safer approach during workup is to wash the organic layer containing the crude product with a solution that can hydrolyze the BCME. Care must be taken to control the pH and temperature to minimize the hydrolysis of the desired ester. Subsequent purification by recrystallization or column chromatography will further help in separating the target compound from any remaining traces.
Q4: My compound "oiled out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, you can:
-
Add a small amount of the "good" solvent to redissolve the oil with gentle heating.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound.
Q5: My final product has a low yield after recrystallization. What are the possible reasons?
A5: Low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.
-
Cooling the solution too quickly: This can trap impurities and reduce the overall yield of pure crystals.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure the solution stays hot to prevent your product from crystallizing on the filter paper.
-
Incomplete precipitation: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | - Solution is not saturated.- Supersaturation has occurred. | - Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- Impurities are present. | - Add more of the "good" solvent and reheat to dissolve.- Allow the solution to cool more slowly.- Consider a preliminary purification step like column chromatography. |
| Low Yield | - Too much solvent was used.- Incomplete precipitation. | - Reduce the initial amount of solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary. |
| Persistent Di-substituted Isomers | - Similar solubility profile to the desired product. | - Column chromatography is often more effective for separating isomers. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System
This protocol is a recommended starting point and may require optimization.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents. A good combination is often ethyl acetate and hexanes.
-
Dissolution: Place the crude 2,6-bis(chloromethyl)-p-tolyl acetate in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until you observe persistent cloudiness.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is a robust alternative.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point (e.g., 0% to 10% ethyl acetate).[4]
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Workflow for Purification
Caption: Decision workflow for selecting a purification method.
References
-
Dioury, F., et al. (2009). Synthesis of 2,6-bis(bromomethyl)pyridine.Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2777. [Link]
-
Li, W., et al. (2021). Dearomative Dichloromethylation of Chromium-Bound Arenes and Formal Arene C–H Dichloromethylation. The Journal of Organic Chemistry, 86(23), 16295–16305. [Link]
- Pfeiffer, W. D. (2008). 35.1.3 Benzylic Chlorides. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 35: Chlorine, Bromine, and Iodine. Georg Thieme Verlag.
-
Mondal, S., et al. (2022). Polystyrene trimethyl ammonium chloride impregnated Rh(0) (Rh@PMe3NCl) as a catalyst and methylating agent for esterification of alcohols through selective oxidation of methanol. RSC Advances, 12(1), 1-10. [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Molecules, 22(12), 2149. [Link]
-
NIST. (n.d.). 2,6-Bis(chloromethyl)-p-tolyl acetate. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (1990). DD286577A5 - METHOD FOR PRODUCING BENZYL ACETATE.
-
Al-Amiery, A. A. (2022). Benzyl Acetate: A Review on Synthetic Methods. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 94(2), 15-27. [Link]
-
Liaoning EO Technology Co.,Ltd. (2018, April 22). Production Method of Benzyl Acetate. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2020, January 22). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). 2,6-Bis(chloromethyl)pyridine, 99%. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 1,2-Bis(chloromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. Retrieved from [Link]
-
Green Chemistry. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 17(2), 879-882. [Link]
-
Digikogu. (2024, January 10). Chloromethylation of lignin as a route towards biomass valorization. Retrieved from [Link]
-
MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1735. [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). P-TOLYL ACETATE. Retrieved from [Link]
-
ScenTree.co. (n.d.). p-Tolyl acetate (CAS N° 140-39-6). Retrieved from [Link]
- Google Patents. (1999). EP0955308A1 - Process for one-step re-salting and purification of peptides.
-
PubChem. (n.d.). Methyl 2,6-dichlorophenylacetate. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Chloromethylation of p-Tolyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the chloromethylation of p-tolyl acetate. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address the specific challenges you may encounter, ensuring both scientific accuracy and practical, field-tested solutions.
Troubleshooting Guide: Incomplete Reactions & Low Yields
Incomplete conversion is a common hurdle in the chloromethylation of p-tolyl acetate. This section provides a structured approach to diagnosing and resolving these issues.
Question 1: My reaction shows significant unreacted p-tolyl acetate. What are the primary causes of low conversion?
Several factors can contribute to low conversion rates in chloromethylation reactions. These range from the quality of your reagents to the specific reaction conditions employed.[1]
Answer: Let's break down the most common culprits:
-
Reagent Quality and Moisture: The purity of your starting materials is paramount. Moisture, in particular, can deactivate the Lewis acid catalyst, such as zinc chloride (ZnCl₂), hindering the reaction.[1] Ensure your p-tolyl acetate, paraformaldehyde, and any solvents are anhydrous.
-
Catalyst Activity: The choice and condition of the Lewis acid catalyst are critical. While zinc chloride is commonly used, its effectiveness can be diminished if it has absorbed atmospheric moisture.[1][2] For some substrates, other catalysts like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) might be more effective, although they can also promote side reactions.[2][3][4][5]
-
Insufficient Reaction Time or Temperature: Chloromethylation kinetics can be sluggish. If the reaction time is too short or the temperature too low, the reaction may not proceed to completion. It's essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][6]
-
Substrate Reactivity: While the methyl and acetate groups on p-tolyl acetate are activating, the substrate's overall reactivity might require more forcing conditions compared to more electron-rich aromatic compounds.[1]
Question 2: I'm observing the formation of a significant amount of a high-molecular-weight byproduct. What is it, and how can I minimize it?
The most common byproduct in chloromethylation is a diarylmethane derivative, formed from the reaction of the chloromethylated product with another molecule of the starting material.[1][7][8]
Answer: This side reaction is a classic issue in Friedel-Crafts type reactions. Here’s how to address it:
-
Control the Temperature: Higher temperatures favor the formation of the diarylmethane byproduct.[2] Maintaining a consistent and moderate reaction temperature is crucial for selectivity.
-
Optimize Reaction Time: Prolonged reaction times can lead to an increase in the concentration of the desired chloromethylated product, which in turn increases the likelihood of it reacting with the starting material to form the diarylmethane byproduct.[1][2] Careful monitoring is key to stopping the reaction at the optimal point.
-
Molar Ratio of Reactants: Using an excess of the aromatic substrate can sometimes suppress the formation of the diarylmethane byproduct. However, this can also lead to incomplete conversion of the limiting reagent. Careful optimization of the stoichiometry is necessary.
-
Catalyst Choice: Stronger Lewis acids like aluminum chloride are known to promote the formation of diarylmethane products more readily than milder catalysts like zinc chloride.[2]
Question 3: My workup procedure seems to be causing product loss or decomposition. What is the recommended purification strategy?
A proper workup and purification protocol is essential to isolate the desired chloromethylated p-tolyl acetate in good yield and purity.
Answer: The chloromethyl group can be sensitive to certain conditions. Follow these steps for an effective workup:
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it over ice or into cold water. This will deactivate the catalyst and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate, to recover any dissolved product.[9]
-
Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1] Filter and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[1] The choice of method will depend on the scale of the reaction and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the chloromethylation of p-tolyl acetate?
-
p-Tolyl Acetate: The aromatic substrate that undergoes electrophilic substitution.[10]
-
Paraformaldehyde: A source of formaldehyde, which acts as the electrophile precursor.[2][7]
-
Hydrogen Chloride (HCl): Reacts with formaldehyde and the Lewis acid to generate the active electrophilic species.[2][11]
-
Zinc Chloride (ZnCl₂): A Lewis acid catalyst that activates the formaldehyde by coordinating to the carbonyl oxygen, making the carbon more electrophilic.[2][4][5][11]
Q2: Can I use other sources of formaldehyde?
Yes, other formaldehyde sources like formalin (an aqueous solution of formaldehyde) or 1,3,5-trioxane can be used.[2][4] However, paraformaldehyde is often preferred as it is a solid and easier to handle, and it avoids introducing excess water into the reaction, which can deactivate the catalyst.[1]
Q3: What are the safety precautions I should take during this reaction?
Chloromethylation reactions can produce bis(chloromethyl) ether (BCME) as a byproduct, which is a potent carcinogen.[11] Therefore, it is imperative to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] Spot the reaction mixture alongside the starting material (p-tolyl acetate) on a TLC plate. The formation of a new, typically less polar, spot indicates the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction progress.[12]
Experimental Protocol: Chloromethylation of p-Tolyl Acetate
This protocol provides a general procedure. Optimization of reaction time, temperature, and stoichiometry may be necessary.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| p-Tolyl Acetate | 150.17 | 15.0 g | 0.10 |
| Paraformaldehyde | (CH₂O)n | 3.3 g | ~0.11 |
| Zinc Chloride (anhydrous) | 136.30 | 1.4 g | 0.01 |
| Concentrated HCl | 36.46 | 20 mL | - |
| Dichloromethane | 84.93 | 50 mL | - |
Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add p-tolyl acetate and dichloromethane.
-
In a separate beaker, carefully suspend paraformaldehyde in concentrated HCl. Caution: This should be done in a fume hood.
-
Cool the flask containing the p-tolyl acetate solution to 0 °C in an ice bath.
-
Slowly add the anhydrous zinc chloride to the cooled solution with stirring.
-
Add the paraformaldehyde/HCl suspension dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism
Caption: Simplified mechanism of the Blanc Chloromethylation reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low chloromethylation conversion.
References
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
-
IRIS. (n.d.). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. Retrieved from [Link]
- Google Patents. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
-
ResearchGate. (n.d.). An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). CHLOROMETHYL ACETATE. Retrieved from [Link]
- Google Patents. (1967). US3311602A - Process for the chloromethylation of aromatic hydrocarbons.
-
Sciencemadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Retrieved from [Link]
- Google Patents. (1985). US4562280A - Chloromethylation of deactivated aromatic compounds.
-
Chemistry Stack Exchange. (2015). Mechanism for chloromethylation of benzene with formaldehyde and HCl. Retrieved from [Link]
-
W. D. Pfeiffer. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Retrieved from [Link]
- Google Patents. (1951). US2541408A - Catalytic chloromethylation of aromatic compounds.
-
YouTube. (2019). Chloromethylation Reaction: also known as Blanc Reaction!. Retrieved from [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,6-Bis(chloromethyl)-p-tolyl acetate. Retrieved from [Link]
-
ResearchGate. (2017). How to purify an organic salt (acetate) from impurities. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-2-acetoxy-benzoyl chloride. Retrieved from [Link]
- Google Patents. (1991). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
- Google Patents. (1993). US5206434A - Purification process for methyl acetate.
-
PMC. (n.d.). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]
-
Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
FooDB. (2010). Showing Compound p-Tolyl acetate (FDB008790). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.durham.ac.uk [etheses.durham.ac.uk]
- 3. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. US2541408A - Catalytic chloromethylation of aromatic compounds - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Showing Compound p-Tolyl acetate (FDB008790) - FooDB [foodb.ca]
- 11. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 12. iris.unive.it [iris.unive.it]
improving the stability of 2,6-bis(chloromethyl)-p-tolyl acetate during long-term storage
Welcome to the dedicated technical support guide for 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of this highly reactive intermediate. Our goal is to provide you with the foundational knowledge and practical tools necessary to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.
Introduction: Understanding the Inherent Instability
2,6-Bis(chloromethyl)-p-tolyl acetate is a valuable bifunctional reagent, but its utility is matched by its inherent instability. The molecule contains two primary reactive sites: a pair of benzylic chlorides and an aryl acetate ester. Both functional groups are susceptible to hydrolysis, a reaction that can be initiated by even trace amounts of moisture.
The degradation is often autocatalytic. The hydrolysis of the benzylic chloride moieties produces hydrochloric acid (HCl), which in turn can catalyze the rapid hydrolysis of the acetate ester group. This cascade effect can significantly reduce the purity of the material over time, leading to failed reactions and inconsistent results. This guide will provide answers to frequently asked questions, troubleshooting workflows, and validated protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for 2,6-bis(chloromethyl)-p-tolyl acetate?
A1: Degradation can manifest in several ways. Visually, you might observe the solid material changing from a white or off-white powder to a yellowish or brownish color. It may also become clumpy, sticky, or appear wet due to the formation of liquid byproducts. Chemically, the most definitive sign is a decrease in purity as measured by analytical techniques like HPLC, accompanied by the appearance of new peaks corresponding to degradation products. A faint, sharp odor of acetic acid or HCl may also become noticeable.
Q2: What is the primary chemical pathway for its degradation?
A2: The primary degradation pathway is hydrolysis, which attacks both the benzylic chloride and the aryl acetate functional groups.
-
Benzylic Chloride Hydrolysis: The two chloromethyl (-CH₂Cl) groups are highly susceptible to nucleophilic substitution by water, yielding the corresponding benzyl alcohol derivatives (2-(hydroxymethyl)-6-(chloromethyl)-p-tolyl acetate and subsequently 2,6-bis(hydroxymethyl)-p-tolyl acetate) and hydrochloric acid (HCl).[1][2]
-
Aryl Acetate Hydrolysis: The acetate ester linkage can be cleaved by water, a reaction that is significantly accelerated under acidic conditions. This produces 4-methyl-2,6-bis(chloromethyl)phenol and acetic acid.
-
Autocatalysis: The HCl generated from the first pathway creates an acidic microenvironment that catalyzes the second pathway, leading to an accelerated degradation cascade.
Caption: Proposed degradation pathways for 2,6-bis(chloromethyl)-p-tolyl acetate.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf-life, the compound must be rigorously protected from moisture, oxygen, and light. The ideal storage conditions are:
-
Temperature: Cool, typically 2-8 °C. Refrigeration slows the rate of chemical reactions. Do not freeze, as this can cause moisture condensation upon removal.
-
Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen. This displaces moisture and oxygen.
-
Container: A tightly sealed, amber glass vial or bottle is recommended. For highest-purity material or long-term storage, consider using a container with a PTFE-lined cap or a specialized seal, such as a Sure/Seal™ bottle.[3]
-
Location: Store in a dedicated, well-ventilated area away from acids, bases, and other reactive chemicals. A desiccator cabinet provides an excellent secondary storage environment.
Q4: Can I aliquot the reagent? What is the best practice?
A4: Yes, and it is highly recommended to avoid repeated opening of the main stock container. When preparing aliquots, do so under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and use oven-dried glassware and tools.[4] This prevents introducing atmospheric moisture into the main supply. Store aliquots under the same ideal conditions as the stock bottle.
Troubleshooting Guide
This section addresses common issues encountered when using 2,6-bis(chloromethyl)-p-tolyl acetate that may be linked to its stability.
Problem: My reaction yield is low or the reaction failed, and I suspect the reagent has degraded.
This workflow provides a systematic approach to diagnose the problem.
Caption: Troubleshooting workflow for suspected reagent degradation.
Problem: I see a new, more polar spot on my TLC plate that wasn't there before.
Cause & Solution: This is a classic sign of hydrolysis. The degradation products, particularly the benzyl alcohol derivatives, are significantly more polar than the starting material. This will result in a lower Rf value on a normal-phase silica TLC plate. Confirm this by running an HPLC analysis as described in Protocol 1. If degradation is confirmed, the material should be discarded.
Problem: The material has turned into a hard, discolored clump.
Cause & Solution: This indicates severe degradation. The material has likely absorbed a significant amount of moisture, leading to hydrolysis and potentially polymerization or other side reactions. The material is unusable and should be disposed of according to your institution's safety guidelines. Review your storage and handling procedures immediately to prevent this from happening to new stock.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for a reverse-phase HPLC method to assess the purity of 2,6-bis(chloromethyl)-p-tolyl acetate and detect common degradation products like its hydrolyzed alcohol and phenol derivatives.[5][6][7]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides good hydrophobic retention for the aromatic ring, allowing for separation from more polar degradation products.[5] |
| Mobile Phase A | Water (HPLC Grade) | Standard aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier with a low UV cutoff, suitable for detecting aromatic compounds.[8] |
| Gradient | Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B over 1 minute, equilibrate for 4 minutes. | A gradient is necessary to elute the non-polar starting material while also resolving the more polar degradation products that will elute earlier in the run.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[9] |
| Detection | UV at 220 nm | The aromatic ring and acetate carbonyl group are expected to have strong absorbance at this wavelength, allowing for sensitive detection of the parent compound and its primary degradation products.[5] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Sample Preparation | Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute as needed. | Acetonitrile is a strong, aprotic solvent that is compatible with the mobile phase and will prevent further hydrolysis during sample preparation.[10] |
Expected Results:
-
Fresh, High-Purity Sample: A single major peak with a purity of >98% (by area).
-
Degraded Sample: The main peak for 2,6-bis(chloromethyl)-p-tolyl acetate will be reduced in area. New, earlier-eluting peaks corresponding to more polar hydrolysis products (e.g., 2-(hydroxymethyl)-6-(chloromethyl)-p-tolyl acetate, 4-methyl-2,6-bis(chloromethyl)phenol) will be observed.
Protocol 2: Recommended Procedure for Handling and Aliquoting
This procedure minimizes exposure to atmospheric moisture and is critical for preserving the reagent's integrity.
Materials:
-
Stock bottle of 2,6-bis(chloromethyl)-p-tolyl acetate.
-
Oven-dried (120 °C, 4 hours) glass vials with PTFE-lined caps.
-
Glovebox or Schlenk line with a supply of dry argon or nitrogen.
-
Dry, clean spatulas.
Procedure:
-
Place the stock bottle, vials, caps, and spatula into the antechamber of a glovebox. Purge the antechamber according to the glovebox operating procedure.
-
Alternatively, if using a Schlenk line, assemble the dried vials and place them under vacuum, then backfill with inert gas (repeat 3 times).
-
Bring all materials to room temperature before opening. This is critical to prevent condensation of moisture on cold surfaces.
-
Inside the inert atmosphere of the glovebox (or under a positive flow of inert gas on a Schlenk line), carefully open the main stock bottle.
-
Quickly dispense the desired amount of the solid into each pre-weighed aliquot vial. Avoid prolonged exposure of the bulk material.
-
Securely cap each vial immediately after dispensing.
-
Tightly reseal the main stock bottle.
-
Remove the vials from the glovebox (or Schlenk line).
-
Parafilm the caps of all vials (stock and aliquots) for an extra barrier against moisture ingress.
-
Label each aliquot with the compound name, date, and lot number.
-
Store all containers in a desiccator inside a 2-8 °C refrigerator.
References
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science. Available at: [Link]
-
Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Chromatographic Science. Available at: [Link]
-
Separation of Benzyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Organic Syntheses Procedure. Available at: [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Semantic Scholar. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
How to purify an organic salt (acetate) from impurities. ResearchGate. Available at: [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]
-
2,6-Bis(chloromethyl)-p-tolyl acetate. NIST WebBook. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
Sources
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jocpr.com [jocpr.com]
- 6. irjpms.com [irjpms.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Synthesis & Optimization of 2,6-Bis(chloromethyl)-p-tolyl Acetate
Welcome to the Application Science Technical Support Center. This portal is designed for researchers, chemists, and drug development professionals scaling up or optimizing the bis-chloromethylation of p-tolyl acetate.
Achieving high yields of 2,6-bis(chloromethyl)-p-tolyl acetate requires navigating a remarkably narrow thermodynamic window. Below, we dissect the mechanistic causality behind temperature control, provide troubleshooting FAQs for common failure modes, and outline a self-validating experimental protocol.
The Mechanistic Causality of Temperature Control
The Blanc chloromethylation of p-tolyl acetate using paraformaldehyde, hydrogen chloride, and a Lewis acid catalyst (typically ZnCl₂) is a delicate balance between reaction kinetics and competitive side pathways[1].
The Activation Energy Gap: The initial chloromethylation proceeds rapidly because the aromatic ring is activated by the electron-donating methyl and acetate groups. However, the introduction of the first chloromethyl (-CH₂Cl) group exerts an electron-withdrawing inductive effect, deactivating the ring. Consequently, the second electrophilic aromatic substitution requires a significantly higher activation energy. If the reaction temperature is too low (e.g., <40°C), the system stalls at the mono-adduct stage.
The Danger of Excess Thermal Energy: Pushing the temperature too high (>75°C) provides the energy needed for the second substitution, but it simultaneously unlocks two catastrophic failure modes:
-
Polymerization (Friedel-Crafts Cross-Linking): The newly formed benzylic chlorides are potent electrophiles. Under Lewis acidic conditions and elevated heat, they attack unreacted starting material or intermediates, forming insoluble diarylmethane bridges[2][3].
-
Ester Hydrolysis: The condensation of formaldehyde and HCl generates water as a byproduct. In a hot, acidic, partially aqueous environment, the acetate protecting group is readily cleaved to yield p-cresol derivatives, which are highly prone to uncontrolled over-reaction[4].
Quantitative Temperature Profiling
To illustrate this causality, our application lab has compiled the following quantitative product distribution data based on reaction temperature.
Table 1: Temperature Optimization Data for Bis-chloromethylation of p-Tolyl Acetate
| Reaction Temp (°C) | Mono-adduct (%) | Bis-adduct Target (%) | Diarylmethanes (%) | Hydrolyzed Phenols (%) |
| 20°C | 85.0 | 5.0 | < 1.0 | < 1.0 |
| 45°C | 40.0 | 50.0 | 5.0 | 2.0 |
| 65°C (Optimal) | 5.0 | 88.0 | 4.0 | 3.0 |
| 85°C | < 1.0 | 45.0 | 35.0 | 18.0 |
Data represents typical GC/MS area % after 8 hours using the ZnCl₂/paraformaldehyde/HCl gas system.
Pathway Visualization
The following diagram maps the kinetic pathways and temperature-dependent side reactions that dictate the fate of your synthesis.
Reaction pathways and temperature-dependent side reactions in p-tolyl acetate chloromethylation.
Troubleshooting FAQs
Q: My GC/MS shows a massive peak for the mono-chloromethylated intermediate, but almost no bis-adduct. How do I push the reaction forward? A: You are experiencing a kinetic stall. Because the first -CH₂Cl group deactivates the ring, the second substitution requires more energy. Ensure your internal reaction temperature is strictly maintained at 60–65°C. If you are already at this temperature, check your ZnCl₂ quality; hydrated ZnCl₂ loses its Lewis acidity and cannot catalyze the rate-limiting second step[1].
Q: During the reaction, the mixture turned into a thick, viscous gel that won't dissolve in organic solvents. What happened? A: Your reaction underwent Friedel-Crafts polymerization, forming diarylmethane cross-links[3]. This occurs when the temperature exceeds 75°C, causing the benzylic chloride products to act as electrophiles and attack other aromatic rings. To prevent this, never let the internal temperature spike above 70°C, ensure adequate solvent dilution (e.g., using 1,2-dichloroethane), and avoid using stronger Lewis acids like AlCl₃ which heavily favor polymerization[2].
Q: I am losing the acetate protecting group, resulting in a complex mixture of dark, degraded products. How do I stop hydrolysis? A: The acetate group is undergoing acid-catalyzed hydrolysis due to the combination of high heat, HCl, and the water generated by formaldehyde condensation[4]. To mitigate this, strictly cap your temperature at 65°C. Furthermore, use anhydrous HCl gas rather than aqueous concentrated hydrochloric acid, and ensure your ZnCl₂ and solvents are strictly anhydrous to minimize the baseline water content in the reactor.
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) is designed to synthesize 2,6-bis(chloromethyl)-p-tolyl acetate while actively preventing thermal runaway and polymerization.
Reagents & Materials:
-
p-Tolyl acetate: 1.0 equiv (15.0 g, 100 mmol)
-
Paraformaldehyde: 3.5 equiv (10.5 g, 350 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂): 0.6 equiv (8.1 g, 60 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE): 100 mL
-
Anhydrous HCl gas (cylinder with flow regulator)
Step-by-Step Workflow:
-
System Purging & Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber), and a sub-surface gas dispersion tube. Purge the system with dry N₂ for 15 minutes to ensure anhydrous conditions.
-
Reagent Charging: Add 100 mL of anhydrous DCE, followed by 15.0 g of p-tolyl acetate and 10.5 g of paraformaldehyde. Begin moderate stirring (300 rpm).
-
Catalyst Addition: Quickly add 8.1 g of anhydrous ZnCl₂. Causality Note: ZnCl₂ is highly hygroscopic; exposure to ambient moisture will deactivate the Lewis acid, slowing the reaction and requiring higher temperatures that lead to side reactions[1].
-
Temperature Equilibration: Heat the reaction mixture to exactly 65°C using a precisely controlled oil bath or heating mantle. Do not exceed 70°C under any circumstances.
-
HCl Gas Introduction: Once the internal temperature stabilizes at 65°C, bubble anhydrous HCl gas through the dispersion tube at a steady rate (approx. 2 bubbles/second).
-
In-Process Monitoring (Self-Validation): After 4 hours, pull a 0.1 mL aliquot. Run a TLC (Hexanes:Ethyl Acetate 8:2) or rapid LC/MS. You must validate the transition: observe the disappearance of the starting material (highest Rf) and the transient mono-adduct (middle Rf), with the bis-adduct (lowest Rf) becoming the dominant species. Continue HCl sparging until the mono-adduct is fully consumed (typically 6–8 hours total). Do not quench until this conversion is verified.
-
Quenching & Workup: Cool the mixture rapidly to 0°C to freeze the kinetic profile. Slowly pour the reaction into 200 mL of ice-water to quench the ZnCl₂. Separate the organic DCE layer, wash twice with saturated NaHCO₃ (100 mL) to neutralize residual acid, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate the solvent under reduced pressure (bath temp <40°C). The crude 2,6-bis(chloromethyl)-p-tolyl acetate can be recrystallized from heptane/ethyl acetate to remove trace diarylmethane impurities.
Sources
reducing halogenated impurities in 2,6-bis(chloromethyl)-p-tolyl acetate extraction
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the extraction and purification of 2,6-bis(chloromethyl)-p-tolyl acetate .
The Blanc chloromethylation of p-tolyl acetate is a highly effective synthetic route, but the extraction phase is notoriously plagued by halogenated impurities. These include the highly carcinogenic bis(chloromethyl) ether (BCME), under-chlorinated (mono-chloromethyl) species, and over-chlorinated (ring-chlorinated) byproducts 1. Furthermore, the acetate protecting group and the newly formed benzylic chlorides are highly susceptible to hydrolysis during aqueous workup. This guide provides field-proven, mechanistically grounded solutions to isolate your target molecule with high purity.
Extraction & Purification Workflow
Workflow for the extraction and purification of 2,6-bis(chloromethyl)-p-tolyl acetate.
Interactive Troubleshooting Q&A
Q1: How do I safely destroy bis(chloromethyl) ether (BCME) during extraction without hydrolyzing the target acetate or chloromethyl groups? A1: BCME is a ubiquitous and highly toxic byproduct generated from formaldehyde and HCl during the Blanc reaction 2. While dilute aqueous ammonia rapidly destroys BCME via nucleophilic attack, basic conditions threaten the chemical integrity of both your ester and the benzylic chlorides.
-
The Causality: The kinetics of BCME destruction are significantly faster than the hydrolysis of the p-tolyl acetate ester. By drastically lowering the temperature, you exponentially decrease the rate of ester saponification while maintaining sufficient reactivity to quench the highly electrophilic BCME.
-
The Solution: Perform the initial quench by pouring the reaction mixture into a pre-chilled (0–5 °C) 5% ammonia solution buffered with ammonium chloride to pH 8.0–8.5. This creates a self-validating system: the buffer prevents localized pH spikes that cause saponification, while the cold temperature suppresses benzylic substitution.
Q2: My organic phase is contaminated with mono-chloromethylated and ring-chlorinated impurities. How do I partition them out? A2: Liquid-liquid extraction alone cannot resolve these structurally similar impurities because their partition coefficients in standard solvents (like dichloromethane) are nearly identical to the target 3.
-
The Causality: Separation must rely on differential crystal lattice energies rather than simple lipophilicity. The highly symmetric 2,6-bis(chloromethyl)-p-tolyl acetate packs more efficiently into a crystal lattice than the asymmetric mono-chloromethylated precursor.
-
The Solution: Use dichloromethane (CH₂Cl₂) for the primary extraction to ensure complete recovery from the aqueous phase. After drying, perform a solvent swap to hot heptane. The mono-chlorinated impurities remain highly soluble in cold heptane, allowing the target 2,6-bis(chloromethyl) compound to selectively crystallize as pale needles [[4]]().
Q3: Post-extraction analysis shows a high percentage of benzyl alcohol derivatives. What is causing this? A3: Prolonged residence time in the separatory funnel during aqueous washes drives the equilibrium toward hydrolysis. Water acts as a nucleophile, attacking the benzylic carbocation stabilized by the aromatic ring.
-
The Causality: High water activity and elevated temperatures lower the activation energy for nucleophilic substitution at the benzylic position.
-
The Solution: Mandate strict time limits for phase separation (e.g., < 5 minutes). Replace pure water washes with ice-cold saturated brine (NaCl). The high ionic strength of brine drastically reduces water activity and suppresses the hydrolysis equilibrium.
Empirical Data: Wash Condition Optimization
The following table summarizes the quantitative impact of various extraction and wash conditions on the impurity profile of the final organic phase.
Table 1: Impact of Extraction Solvent and Wash Conditions on Impurity Profiles
| Extraction Solvent | Wash Condition | BCME Residual (ppm) | Hydrolysis Product (%) | Target Purity (%) |
| Dichloromethane | Water (25 °C) | > 500 | 8.5% | 72.0% |
| Dichloromethane | 5% NH₃ (25 °C) | < 1 | 15.2% | 65.4% |
| Toluene | Brine (0 °C) | ~ 150 | 0.5% | 88.2% |
| CH₂Cl₂ / Heptane | Buffered NH₃ (0 °C) | < 1 | 1.1% | 94.8% |
Note: The optimized CH₂Cl₂ / Heptane system coupled with a cold buffered quench provides the highest purity while successfully mitigating BCME.
Validated Protocol: Optimized Extraction & Purification
This step-by-step methodology is designed as a self-validating system to ensure reproducibility and safety.
Step 1: Buffered Quench (BCME Destruction)
-
Prepare a quench bath consisting of 5% aqueous ammonia buffered with NH₄Cl to a pH of 8.0–8.5. Chill the bath to 0–5 °C using an ice-water mixture.
-
Slowly transfer the crude chloromethylation reaction mixture into the vigorously stirred quench bath.
-
Validation: Spot the mixture on a TLC plate (Hexane:Ethyl Acetate 8:2). The target spot should remain intact without the appearance of highly polar baseline spots (which indicate ester hydrolysis).
Step 2: Primary Extraction
-
Add cold dichloromethane (CH₂Cl₂) to the quenched mixture (approx. 3 mL per gram of theoretical yield).
-
Stir vigorously for 10 minutes to ensure complete partitioning of the organics.
-
Transfer to a separatory funnel and allow the phases to separate. Draw off the lower organic layer immediately. Validation: The phase separation should be sharp; if an emulsion forms, add a small volume of saturated NaCl.
Step 3: Brine Wash
-
Wash the organic layer twice with equal volumes of ice-cold saturated NaCl (brine).
-
Validation: Check the pH of the final aqueous wash; it should be strictly neutral (pH 7.0), indicating all residual ammonia and acid have been removed.
Step 4: Drying and Concentration
-
Dry the organic phase over anhydrous Na₂SO₄. Validation: The drying agent should be free-flowing, not clumped.
-
Filter and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the chloromethyl groups.
Step 5: Selective Crystallization (Halogenated Impurity Removal)
-
Dissolve the crude, concentrated residue in a minimum volume of hot heptane (approx. 70 °C).
-
Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.
-
Filter the resulting pale crystals and wash with ice-cold pentane.
-
Validation: GC-MS or NMR should confirm the absence of the asymmetric mono-chloromethylated impurity, which remains dissolved in the heptane mother liquor.
References
- Chloromethylation of Aromatic Compounds Source: ResearchGate URL
- Blanc Chloromethylation - Removing BCME from Product Source: Sciencemadness Discussion Board URL
- Magnetic and structural properties of dinuclear singly bridged-phenoxido metal(ii)
- Facile Synthesis of 2,6-Disubstituted Benzobisthiazoles: Functional Monomers for the Design of Organic Semiconductors Source: ACS Publications URL
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- 2. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Magnetic and structural properties of dinuclear singly bridged-phenoxido metal( ii ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03508A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 2,6-Bis(chloromethyl)-p-tolyl acetate and its Bis(bromomethyl) Analog
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 2,6-bis(chloromethyl)-p-tolyl acetate and its bis(bromomethyl) counterpart, two versatile reagents for the introduction of a functionalized aromatic core. By examining the underlying chemical principles and providing actionable experimental data, this document serves as a practical resource for making informed decisions in compound design and synthesis.
Theoretical Framework: Why Halogen Identity Dictates Reactivity
The primary reaction pathway for these compounds is nucleophilic substitution at the benzylic carbons. The significant difference in reactivity between the chloro and bromo analogs stems directly from the fundamental properties of the carbon-halogen bond and the stability of the resulting halide anion, which acts as a leaving group.
Carbon-Halogen Bond Strength
The reactivity of alkyl halides is inversely related to the strength of the carbon-halogen (C-X) bond.[1][2] A weaker bond requires less energy to break, facilitating a faster reaction. The C-Br bond is inherently weaker and longer than the C-Cl bond.[2][3][4]
| Bond | Average Bond Enthalpy (kJ/mol) | Average Bond Length (pm) |
| C-Cl | ~328[4] | ~177 |
| C-Br | ~276[4] | ~193 |
This difference in bond energy means that the activation energy for cleaving a C-Br bond is lower than for a C-Cl bond, leading to a faster reaction rate for the bromo-compound under identical conditions.[4]
Leaving Group Ability
An effective leaving group is one that is stable in its anionic form after departing. The stability of a leaving group is often correlated with the pKa of its conjugate acid (H-X). A more stable anion is a weaker base and thus a better leaving group.[5]
The bromide ion (Br⁻) is larger and its negative charge is dispersed over a greater volume compared to the chloride ion (Cl⁻).[6][7] This increased polarizability makes Br⁻ a more stable anion in solution. Consequently, bromide is a significantly better leaving group than chloride.[5][6][8] This is a dominant factor in both SN1 and SN2 reaction mechanisms.[7] For SN2 reactions, studies have shown that ethyl bromide reacts with a nucleophile roughly an order of magnitude faster than ethyl chloride.[8] Given that the compounds are benzylic halides, which readily undergo nucleophilic substitution, this trend is expected to hold true.
Experimental Comparison and Practical Implications
While direct side-by-side kinetic studies for 2,6-bis(chloromethyl)-p-tolyl acetate and its bromo-analog are not prevalent in the literature, the well-established principles discussed above allow for a clear prediction of their relative reactivity. The bis(bromomethyl) analog will be substantially more reactive.[9]
This reactivity difference has significant practical implications for experimental design:
-
2,6-Bis(bromomethyl)-p-tolyl acetate (The Reactive Workhorse):
-
Advantages: Ideal for reactions requiring mild conditions (lower temperatures, weaker nucleophiles). It will typically provide higher yields in shorter reaction times. This makes it a versatile synthetic intermediate.[9]
-
Disadvantages: Its high reactivity can lead to reduced stability and a shorter shelf-life. It may also be more prone to side reactions if multiple nucleophilic sites are present in the reaction mixture.
-
-
2,6-Bis(chloromethyl)-p-tolyl acetate (The Stable Precursor):
-
Advantages: Greater stability makes it easier to store and handle. It is less prone to undesired side reactions, offering a cleaner reaction profile in some cases. The lower reactivity can be advantageous for achieving mono-substitution if desired, by carefully controlling stoichiometry and conditions.
-
Disadvantages: Reactions often require more forcing conditions, such as higher temperatures, stronger nucleophiles, or longer reaction times to achieve comparable yields to the bromo-analog.
-
Workflow for a Comparative Reactivity Study
To empirically validate these principles in the laboratory, the following workflow can be employed. This protocol is designed as a self-validating system to compare the rate of substitution.
Caption: Generalized SN2 mechanism at the benzylic carbon.
The key difference lies in the energy of the transition state. Because the C-Br bond is weaker and Br⁻ is a more stable leaving group, the energy of the [Nu---C---Br]⁻ transition state is lower than that of the [Nu---C---Cl]⁻ transition state. A lower energy transition state leads directly to a faster reaction rate.
Conclusion and Recommendations
The choice between 2,6-bis(chloromethyl)-p-tolyl acetate and its bis(bromomethyl) analog is a trade-off between stability and reactivity.
-
For rapid synthesis and high throughput applications where reactions need to be completed quickly under mild conditions, the bis(bromomethyl) analog is the superior choice . Its high reactivity ensures efficient conversion, saving time and potentially energy.
-
For applications requiring high stability, controlled reactivity, or when cost is a primary driver , the bis(chloromethyl) analog is a more suitable option . While it requires more forcing conditions, its stability during storage and handling is a significant advantage.
Ultimately, the optimal choice depends on the specific goals of the synthesis, the nature of the nucleophile, and the desired reaction conditions. By understanding the fundamental principles of C-X bond strength and leaving group ability, researchers can confidently select the appropriate reagent to achieve their synthetic objectives.
References
-
Fiveable. (2025, August 15). Carbon-Halogen Bond: Organic Chemistry Study Guide. Retrieved from [Link]
-
NCERT. (n.d.). Nature of C–X Bond. Chemistry 12. Retrieved from [Link]
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). Physical Properties of Haloalkanes. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Retrieved from [Link]
-
Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Retrieved from [Link]
-
Bickelhaupt, F. M., & van der Wijst, T. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. WIREs Computational Molecular Science, 7(1), e1293. Retrieved from [Link]
-
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Bento, A. P., & Bickelhaupt, F. M. (2008). Nucleophilicity and Leaving-Group Ability in Frontside and Backside SN2 Reactions. The Journal of Organic Chemistry, 73(18), 7290–7299. Retrieved from [Link]
-
chemguide. (n.d.). An introduction to bond energy and bond length. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Substitution of benzylic and allylic halides. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]
- Google Patents. (2004). Process to bromomethylate aromatic compounds.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. homework.study.com [homework.study.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. reddit.com [reddit.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
GC-MS analysis and validation of 2,6-bis(chloromethyl)-p-tolyl acetate
An in-depth technical evaluation of 2,6-bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7) requires a rigorous approach to analytical method development. As a bi-functional aromatic compound containing both an acetate ester and two highly reactive chloromethyl groups, it is widely utilized as a reactive intermediate in pharmaceutical and polymer synthesis 1[1].
Due to the DNA-alkylating potential of alkyl halides, regulatory agencies classify chloromethylated compounds as Potential Genotoxic Impurities (PGIs). Consequently, their analysis demands trace-level sensitivity and high specificity, making Gas Chromatography-Mass Spectrometry (GC-MS) the gold standard 2[2].
This guide objectively compares analytical alternatives and establishes a self-validating, ICH-compliant GC-MS protocol for the accurate quantification of 2,6-bis(chloromethyl)-p-tolyl acetate.
Mechanistic Causality: Overcoming Analytical Pitfalls
Analyzing chloromethylated arenes presents unique chemical challenges. The methodology cannot be a generic GC-MS screening; every experimental choice must be engineered to prevent the degradation of the analyte during the analytical run.
Solvent Selection: The Risk of Solvolysis
A common failure point in PGI analysis is the use of protic solvents (e.g., methanol or ethanol) as sample diluents. Chloromethyl groups are highly susceptible to nucleophilic attack. Dissolving 2,6-bis(chloromethyl)-p-tolyl acetate in methanol induces solvolysis, converting the chloromethyl groups into methoxymethyl ethers 3[3].
-
The Solution: A strictly aprotic solvent, such as anhydrous Dichloromethane (DCM) or Ethyl Acetate, must be used to preserve the structural integrity of the analyte prior to injection.
Column Chemistry: Mid-Polar vs. Non-Polar Alternatives
The choice of the stationary phase dictates the survival of the molecule through the GC oven.
-
HP-5ms (5% Phenyl): While standard for many organic analyses, non-polar columns rely heavily on boiling point separation. They offer poor retention for the polar acetate group, leading to peak tailing and potential co-elution with non-polar matrix hydrocarbons.
-
DB-WAX (Polyethylene Glycol): Highly polar columns require excessive thermal energy to elute a compound of this molecular weight (MW: 247.12). Temperatures exceeding 220°C on a WAX column often trigger the thermal dehydrohalogenation of the chloromethyl groups.
-
DB-624 (6% Cyanopropylphenyl): This mid-polar phase provides the optimal balance. The cyanopropyl groups offer strong dipole-dipole interactions with the halogenated moieties, ensuring sharp peak symmetry and allowing elution at lower, non-destructive temperatures 3[3].
GC-MS Sample Prep and Analysis Workflow for Chloromethylated PGIs.
Comparative Performance Data
To validate the method's superiority, quantitative comparisons of column chemistries and expected validation metrics are summarized below.
Table 1: GC-MS Column Chemistry Comparison for Chloromethylated Arenes
| Column Phase | Polarity | Retention Mechanism | Performance for Target Analyte | Conclusion |
| HP-5ms (5% Phenyl) | Non-polar | Boiling point | Poor retention of polar acetate; high risk of matrix co-elution. | Sub-optimal |
| DB-WAX (PEG) | High | Dipole-dipole | High column bleed at >220°C; severe thermal degradation risk. | Not Recommended |
| DB-624 (6% Cyanopropyl) | Mid-polar | Dipole & shape selectivity | Excellent peak symmetry; prevents on-column degradation. | Optimal |
Table 2: ICH Q2(R2) Validation Metrics Summary The method must be validated against the stringent criteria set by the European Medicines Agency (EMA) and the International Council for Harmonisation 4[4].
| Parameter | ICH Q2(R2) Requirement | Expected GC-MS Performance |
| Specificity | No interference at Retention Time | Resolution > 1.5 from nearest matrix peak |
| LOD | Signal-to-Noise (S/N) > 3 | < 0.05 ppm (SIM Mode) |
| LOQ | Signal-to-Noise (S/N) > 10 | < 0.15 ppm (SIM Mode) |
| Linearity | R² ≥ 0.990 | R² > 0.999 (From LOQ to 150%) |
| Precision | %RSD ≤ 5.0% (Repeatability) | %RSD < 2.0% (n=6 injections) |
| Accuracy | 80% - 120% Recovery | 95% - 105% (Spiked matrix) |
Step-by-Step Experimental Methodology
This protocol is engineered as a self-validating system. By incorporating system suitability testing (SST) directly into the workflow, the method continuously proves its own reliability.
Phase 1: Sample Preparation
-
Diluent Preparation: Ensure Dichloromethane (DCM) is anhydrous and GC-residue grade.
-
Standard Preparation: Accurately weigh 10.0 mg of 2,6-bis(chloromethyl)-p-tolyl acetate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with DCM (Stock Solution: 1 mg/mL).
-
Sample Extraction: Weigh 100 mg of the sample matrix into a centrifuge tube. Add 5.0 mL of DCM. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Vialing: Transfer 1 mL of the clear supernatant into a deactivated glass GC autosampler vial equipped with a PTFE/silicone septum.
Phase 2: GC-MS Instrument Parameters
-
Column: DB-624 capillary column (30 m length × 0.32 mm inner diameter, 1.8 μm film thickness) 3[3].
-
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.5 mL/min.
-
Inlet Conditions: 200°C (Crucial: Do not exceed 220°C to prevent thermal breakdown). Use a deactivated ultra-inert splitless liner. Injection volume: 1 μL.
-
Oven Temperature Program:
-
Initial: 50°C (Hold 2 min).
-
Ramp: 15°C/min to 240°C.
-
Final: 240°C (Hold 5 min).
-
-
Mass Spectrometer (EI Mode):
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor m/z 211 (Quantifier ion, [M-HCl]+) and m/z 169, 105 (Qualifier ions).
-
Phase 3: ICH Validation Execution
ICH Q2(R2) Analytical Method Validation Parameters for GC-MS.
-
System Suitability: Inject the standard solution (LOQ level) six consecutive times. The method is valid to proceed only if the %RSD of the peak area is ≤ 5.0% and the tailing factor is ≤ 1.5.
-
Specificity Check: Inject a DCM blank. Verify that no peaks elute at the retention time of the target analyte.
-
Accuracy (Recovery): Spike known concentrations of the standard into a blank matrix at 50%, 100%, and 150% of the target specification limit. Extract and analyze in triplicate. Calculate the percentage recovery to confirm the absence of matrix suppression.
References
-
MDPI. "Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities". Available at:[Link]
- Google Patents. "CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue".
-
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures". Available at:[Link]
Sources
Comparative Study of Alkylating Agents: 2,6-bis(chloromethyl)-p-tolyl acetate vs. Classic Bifunctional Cross-Linkers
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Introduction & Mechanistic Rationale
The development of bifunctional alkylating agents has historically been a cornerstone of antineoplastic drug design. These agents exert their cytotoxicity by covalently binding to nucleophilic sites on DNA, ultimately forming interstrand cross-links (ICLs) that halt DNA replication and transcription[1]. However, classic agents like nitrogen mustards (e.g., Mechlorethamine) suffer from a critical flaw: their activation is spontaneous in aqueous environments, leading to indiscriminate alkylation, severe systemic toxicity, and narrow therapeutic windows.
2,6-bis(chloromethyl)-p-tolyl acetate (BCMTA) represents a sophisticated evolution in this space[2]. Unlike classic mustards, BCMTA is engineered as a bioreductive/enzymatic prodrug. The rationale behind its molecular architecture relies on the strategic placement of an acetate protecting group.
The Causality of the Acetate Mask
Unprotected bis(chloromethyl)phenols are highly unstable; they spontaneously eliminate HCl to form highly reactive electrophiles in systemic circulation, reacting with serum proteins before ever reaching the target cell. By masking the phenolic hydroxyl with an acetate group, the electron-donating capacity of the oxygen is temporarily muted, stabilizing the chloromethyl groups.
Upon cellular entry, ubiquitous intracellular carboxylesterases cleave the acetate group, yielding the intermediate 2,6-bis(chloromethyl)-4-methylphenol [3]. This deprotection triggers a rapid, spontaneous elimination of HCl, generating a highly reactive quinone methide intermediate. This transient species acts as a potent bifunctional alkylator, sequentially attacking electron-rich atoms—predominantly the N7 position of guanine—to form lethal DNA interstrand cross-links[1][4].
Fig 1: Mechanistic activation pathways comparing BCMTA and Nitrogen Mustards.
Comparative Performance Data
To objectively evaluate BCMTA, we benchmark its physicochemical and mechanistic properties against two gold-standard clinical alkylators: Mechlorethamine (a nitrogen mustard) and Carmustine (a nitrosourea).
| Parameter | 2,6-bis(chloromethyl)-p-tolyl acetate | Mechlorethamine | Carmustine (BCNU) |
| Chemical Class | Bis(chloromethyl)aryl prodrug | Aliphatic Nitrogen Mustard | Nitrosourea |
| Activation Trigger | Intracellular Esterases (Enzymatic) | Spontaneous (Aqueous) | Spontaneous (Aqueous) |
| Reactive Intermediate | Quinone Methide | Aziridinium Ion | Alkyl Diazonium Ion & Isocyanate |
| Primary DNA Target | Guanine N7 (Interstrand) | Guanine N7 (Interstrand) | Guanine O6 / N7 (Interstrand) |
| Systemic Stability | High (Acetate protected) | Low (Rapid hydrolysis) | Moderate |
| Off-Target Protein Alkylation | Low (Requires intracellular activation) | High | High (via Isocyanate carbamoylation) |
Note: The enzymatic dependency of BCMTA theoretically widens the therapeutic index, as tissues with lower esterase activity are spared from the rapid generation of the quinone methide intermediate.
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of BCMTA compared to classic agents, two interconnected protocols must be employed. These workflows are designed as self-validating systems: the readouts directly confirm the causality of the proposed mechanism.
Protocol A: Esterase-Dependent Cytotoxicity Assay
This assay proves that BCMTA requires enzymatic cleavage to become cytotoxic, unlike Mechlorethamine which is universally toxic.
Rationale: By pre-treating cells with bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, we block the conversion of BCMTA to its active phenol. If the prodrug hypothesis holds true, BNPP pre-treatment will rescue cell viability, shifting the IC50 curve significantly to the right.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 human colon carcinoma cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Pre-treatment: Aspirate media. Add fresh media containing 100 µM BNPP to half the wells (inhibited group) and vehicle (DMSO) to the other half. Incubate for 2 hours.
-
Compound Dosing: Treat cells with serial dilutions of BCMTA (0.1 µM to 100 µM) or Mechlorethamine (control) in the continuous presence of BNPP or vehicle.
-
Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.
-
Validation Check: Mechlorethamine toxicity should remain unaffected by BNPP, while BCMTA toxicity should be significantly attenuated, proving esterase dependence.
Protocol B: Alkaline Agarose Gel Electrophoresis for ICL Quantification
This assay physically visualizes the formation of DNA interstrand cross-links.
Rationale: At a pH > 12, the hydrogen bonds between DNA base pairs are disrupted. Uncross-linked plasmid DNA will denature into single strands, which migrate faster through an agarose matrix. However, if an agent has formed a covalent interstrand cross-link, the two strands remain tethered together, forcing the DNA to migrate at a slower, double-stranded rate.
Step-by-Step Methodology:
-
DNA Incubation: Incubate 1 µg of linearized pUC19 plasmid DNA with varying concentrations of pre-activated BCMTA (pre-cleaved with porcine liver esterase in vitro) or Mechlorethamine in 50 mM HEPES buffer (pH 7.4) for 2 hours at 37°C.
-
Pre-cipitation: Stop the reaction by adding 3M sodium acetate and cold ethanol. Centrifuge to pellet the DNA, wash, and resuspend in TE buffer.
-
Alkaline Denaturation: Add an alkaline loading dye (50 mM NaOH, 1 mM EDTA, 3% Ficoll, 0.025% bromocresol green) to the DNA samples. Incubate at room temperature for 15 minutes to allow complete denaturation of uncross-linked strands.
-
Electrophoresis: Load samples onto a 1% agarose gel prepared in alkaline running buffer (50 mM NaOH, 1 mM EDTA). Run at 1.5 V/cm for 3 hours.
-
Neutralization & Staining: Carefully remove the gel, neutralize by soaking in 1M Tris-HCl (pH 7.4) for 45 minutes, and stain with Ethidium Bromide (0.5 µg/mL).
-
Quantification: Image the gel under UV light. The percentage of cross-linked DNA is calculated by the ratio of the slower-migrating band (dsDNA) to the total DNA in the lane.
Fig 2: Experimental workflow for quantifying esterase-dependent DNA cross-linking.
Conclusion
While classic nitrogen mustards and nitrosoureas remain highly effective, their spontaneous activation profiles limit their clinical safety. The architectural design of 2,6-bis(chloromethyl)-p-tolyl acetate demonstrates how chemical masking can be leveraged to create self-validating, esterase-dependent prodrugs. By relying on enzymatic cleavage to generate the reactive quinone methide intermediate, BCMTA achieves potent DNA interstrand cross-linking with a theoretically superior target-to-background toxicity ratio.
Sources
Validating Cross-Linking Density Using 2,6-Bis(chloromethyl)-p-tolyl acetate: A Comparative Guide
The Challenge of Cross-Linking Quantification
In the development of hyper-cross-linked polymers (HCPs), hydrogels, and stabilized protein therapeutics, cross-linking density dictates the mechanical integrity, porosity, and release kinetics of the final matrix [1]. However, accurately validating the exact degree of cross-linking remains a persistent analytical challenge. Traditional macroscopic methods, such as rheology or equilibrium swelling (Flory-Rehner analysis), only provide indirect measurements of the network mesh size. They cannot distinguish between effective cross-links, intramolecular loops, or unreacted "dangling" ends.
To achieve stoichiometric precision, researchers are increasingly turning to functionalized bifunctional electrophiles. 2,6-Bis(chloromethyl)-p-tolyl acetate (BCMTA) —also known as 2,6-bis(chloromethyl)-4-methylphenyl acetate (CAS: 19228-70-7)—offers an elegant chemical solution [2].
The Mechanistic Advantage of BCMTA
BCMTA features two highly reactive chloromethyl groups capable of forming robust covalent bonds via nucleophilic substitution (with amines/thiols) or Friedel-Crafts alkylation (with aromatic rings) [3]. Crucially, it possesses a central acetate-protected phenolic core . Once the cross-linking reaction is complete, the acetate group can be selectively hydrolyzed under mild basic conditions to reveal a free phenol. This phenol serves as a built-in spectroscopic handle, allowing for the direct, orthogonal chemical quantification of incorporated cross-linkers.
Comparative Analysis: BCMTA vs. Traditional Alternatives
To understand the value of BCMTA, we must objectively compare it against industry-standard cross-linkers: Glutaraldehyde (GA) and 1,4-Bis(chloromethyl)benzene (BCMB) .
-
Glutaraldehyde (GA): While ubiquitous and highly reactive with primary amines, GA is prone to uncontrolled self-polymerization (aldol condensation) in aqueous solutions. This creates highly heterogeneous networks where the exact length and nature of the cross-link bridge are unknown, making precise density quantification nearly impossible.
-
1,4-Bis(chloromethyl)benzene (BCMB): BCMB shares the precise bifunctional reactivity of BCMTA and forms highly homogeneous networks. However, once incorporated, its simple aromatic ring blends into the polymer backbone, leaving no distinct chemical handle for post-synthetic quantification.
Quantitative & Qualitative Comparison Summary
| Parameter | Glutaraldehyde (GA) | 1,4-Bis(chloromethyl)benzene (BCMB) | 2,6-Bis(chloromethyl)-p-tolyl acetate (BCMTA) |
| Reactivity Target | Primary Amines | Amines, Thiols, Aromatics | Amines, Thiols, Aromatics |
| Network Homogeneity | Low (Polymerizes) | High (Defined bridge) | High (Defined bridge) |
| Quantification Handle | None | None | Acetate / Phenol |
| Post-Modification | Prone to Schiff base reversal | Inert | Tunable hydrophilicity via phenol exposure |
| Primary Validation Method | Swelling / Rheology | Swelling / Solid-State NMR | Direct UV-Vis / Colorimetric Assay |
Visualizing the Chemical Workflows
Caption: Comparative outcomes of cross-linker selection on network homogeneity and quantification.
Experimental Protocol: A Self-Validating System
To establish a self-validating system, we must correlate macroscopic physical data (swelling) with microscopic chemical data (phenol quantification). The following protocol outlines the synthesis and validation of an amine-functionalized polymer cross-linked with BCMTA.
Phase 1: Network Formation
Causality: The reaction is performed in an aprotic solvent to prevent premature hydrolysis of the acetate group, ensuring the cross-linker remains hydrophobic and intact during network formation.
-
Dissolve 1.0 g of the amine-functionalized prepolymer in 10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add a stoichiometric amount of BCMTA (e.g., 0.1 equivalents relative to amine groups) to the solution.
-
Introduce 0.25 equivalents of N,N-Diisopropylethylamine (DIPEA) as an acid scavenger to neutralize the HCl byproduct generated during the nucleophilic substitution.
-
Stir at 60°C for 24 hours under a nitrogen atmosphere to yield the cross-linked gel.
-
Wash the gel extensively with DMF, followed by acetone, to remove unreacted monomers, and dry under a vacuum to a constant weight.
Phase 2: Macroscopic Validation (Indirect)
Causality: Measuring the equilibrium swelling ratio provides the baseline physical cross-linking density, which will later be correlated against the chemical assay.
-
Submerge a known mass of the dry gel ( Wd ) in deionized water at 25°C for 48 hours until equilibrium is reached.
-
Weigh the swollen gel ( Ws ).
-
Calculate the swelling ratio ( Q=Ws/Wd ) and apply the Flory-Rehner equation to estimate the effective cross-link density ( νe ).
Phase 3: Microscopic Validation (Direct Chemical Quantification)
Causality: Treating the network with a mild base cleaves the acetate ester, yielding a free phenolic -OH group for every incorporated BCMTA molecule. The Folin-Ciocalteu assay then provides a highly specific colorimetric readout for these phenols, allowing us to calculate the exact molar incorporation of the cross-linker.
-
Hydrolysis: Suspend 50 mg of the dry gel in 5 mL of 0.1 M NaOH (aqueous) for 4 hours at room temperature. The acetate groups are hydrolyzed to phenols.
-
Neutralization: Wash the gel with 0.1 M HCl, followed by deionized water, until the washings are neutral.
-
Folin-Ciocalteu Assay:
-
Transfer the gel into a test tube containing 2 mL of Folin-Ciocalteu reagent (diluted 1:10).
-
Add 2 mL of 7.5% Na2CO3 solution.
-
Incubate in the dark for 2 hours. The exposed phenols reduce the phosphomolybdic/phosphotungstic acid complex, generating a blue chromophore.
-
-
Quantification: Measure the absorbance of the supernatant at 765 nm using a UV-Vis spectrophotometer. Compare the absorbance against a standard curve generated using p-cresol to determine the exact micromoles of cross-linker per gram of polymer.
Phase 4: System Validation
If the chemically quantified cross-linking density (Phase 3) matches the physically estimated density (Phase 2), the protocol validates that the vast majority of BCMTA molecules formed effective bridges rather than dangling ends.
Caption: Workflow for validating cross-linking density using the cleavable acetate handle of BCMTA.
Conclusion
For advanced materials requiring rigorous structural characterization, relying solely on macroscopic swelling data is insufficient. 2,6-Bis(chloromethyl)-p-tolyl acetate (BCMTA) bridges the gap between synthesis and analytics. By providing a chemically cleavable handle that survives the initial cross-linking phase, BCMTA allows researchers to deploy orthogonal validation methods, ensuring that the theoretical cross-linking density matches the empirical reality of the fabricated network.
References
-
ACS Publications. "Rapid One-Pot Synthesis of Hyper-Cross-Linked Polymers at Room Temperature for the Efficient Adsorption of VOCs." Langmuir. Available at: [Link]
Benchmarking Synthesis Pathways for 2,6-Bis(chloromethyl)-p-tolyl Acetate: A Comprehensive Guide
2,6-Bis(chloromethyl)-p-tolyl acetate (CAS: 19228-70-7) is a highly valuable bifunctional electrophilic building block widely utilized in the synthesis of advanced polymers, specialized ligands, and active pharmaceutical ingredients (APIs)[1]. The presence of two highly reactive chloromethyl groups allows for complex nucleophilic substitutions, while the acetate group serves as a robust protecting group for the phenolic core during downstream transformations.
For drug development professionals and process chemists, selecting the optimal synthesis pathway for this intermediate is critical. This guide objectively benchmarks the two primary synthetic routes—direct chloromethylation versus a two-step chloromethylation-acetylation sequence—evaluating them on yield, scalability, and mechanistic reliability.
Mechanistic Causality & Pathway Design
The synthesis of bis(chloromethyl)aryl compounds relies on the Blanc chloromethylation reaction. The success and regioselectivity of this electrophilic aromatic substitution are heavily governed by the electronic and steric factors of the starting phenol derivative[2].
-
Pathway A (Direct Chloromethylation): Utilizes p-tolyl acetate as the starting material. Because the acetate group is electron-withdrawing relative to a free hydroxyl group, it deactivates the aromatic ring[2]. Consequently, forcing conditions (strong Lewis acids like ZnCl₂ and high heat) are required to drive the reaction.
-
Pathway B (Two-Step Sequence): Utilizes p-cresol. The free hydroxyl group acts as a strong electron-donating group (+R effect), highly activating the ortho positions (2 and 6)[3]. This allows for rapid, high-yielding dichloromethylation under mild conditions (aqueous HCl) without the need for harsh Lewis acids that cause polymeric byproducts[2]. The intermediate is subsequently acetylated.
Fig 1: Mechanistic divergence in 2,6-bis(chloromethyl)-p-tolyl acetate synthesis.
Quantitative Benchmarking Data
The following table summarizes the experimental performance of both pathways based on standardized scale-up metrics.
| Metric | Pathway A: Direct Route | Pathway B: Two-Step Route | Causality & Process Notes |
| Overall Yield | 40 – 50% | 65 – 75% | Pathway A suffers from competitive ester hydrolysis under harsh acidic conditions, leading to yield loss. |
| Reaction Conditions | Harsh (70 °C, ZnCl₂) | Mild (40 °C / 25 °C) | Pathway B leverages the +R activation of the free phenol, eliminating the need for strong Lewis acids[3]. |
| Impurity Profile | High (Novolac resins) | Low (Trace mono-chloro) | Strong Lewis acids in Pathway A promote diarylmethane (polymeric) byproduct formation[2]. |
| Scalability | Poor | Excellent | Pathway B offers distinct isolation points and avoids exothermic runaway polymerizations. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict in-process controls.
Protocol A: Direct Chloromethylation (Pathway A)
Note: This route is generally not recommended for high-purity API manufacturing due to ester cleavage, but is documented for comparative benchmarking.
-
Initialization: Charge a dry reaction vessel with p-tolyl acetate (1.0 eq) and paraformaldehyde (3.0 eq).
-
Catalysis: Add anhydrous ZnCl₂ (0.5 eq). Causality: The deactivated ring requires a strong Lewis acid to generate the highly reactive [CH₂Cl]⁺ equivalent[2].
-
Reaction: Purge the system with HCl gas (or add 37% aqueous HCl) and heat to 70 °C for 12 hours.
-
In-Process Control (Validation): Monitor via GC-MS. Expect the reaction to stall at ~50% conversion. If significant p-cresol formation is detected (via hydrolysis), terminate the reaction immediately to prevent resinification.
-
Workup: Quench with ice water, extract with dichloromethane (DCM), and purify via silica gel chromatography to isolate the product.
Protocol B: Two-Step Sequence (Pathway B - Recommended)
This protocol separates the electrophilic aromatic substitution from the protecting group chemistry, maximizing both yield and purity[3].
Fig 2: Self-validating experimental workflow for Pathway B.
Step 1: Synthesis of 2,6-bis(chloromethyl)-p-cresol
-
Initialization: Dissolve p-cresol (1.0 eq) in a minimal volume of DCM.
-
Reagent Addition: Add paraformaldehyde (2.2 eq) followed by concentrated HCl (37%, 16 eq)[3].
-
Reaction: Stir vigorously at 40 °C for 6 hours. Causality: The strong electron-donating nature of the phenol group allows for efficient dichloromethylation without additional Lewis acids, ensuring high selectivity[3].
-
In-Process Control (Validation): Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the p-cresol spot is entirely consumed.
-
Workup: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum to yield a white/pinkish solid (Yield: ~76%)[3].
Step 2: Acetylation to Target Compound
-
Initialization: Dissolve the isolated 2,6-bis(chloromethyl)-p-cresol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Catalysis: Add pyridine (1.5 eq) and cool the mixture to 0 °C. Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct to prevent the degradation of the sensitive chloromethyl groups.
-
Reaction: Add acetic anhydride (1.2 eq) dropwise. Allow the mixture to warm to 25 °C and stir for 3 hours.
-
In-Process Control (Validation): Analyze via FT-IR. The reaction is complete when the broad phenolic -OH stretch (~3300 cm⁻¹) completely disappears, replaced by a sharp ester carbonyl stretch (~1760 cm⁻¹).
-
Workup: Wash the organic phase sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry and concentrate to yield 2,6-bis(chloromethyl)-p-tolyl acetate (Overall Yield: ~68%).
Analytical Validation Standards
To confirm the structural integrity of the final 2,6-bis(chloromethyl)-p-tolyl acetate[1], researchers should benchmark against the following expected ¹H NMR (CDCl₃, 400 MHz) spectral assignments:
-
δ 7.15 (s, 2H): Aromatic protons.
-
δ 4.60 (s, 4H): The four protons of the two equivalent -CH₂Cl groups. Critical indicator of successful dichloromethylation.
-
δ 2.40 (s, 3H): Protons of the acetate methyl group (-O-CO-CH₃).
-
δ 2.30 (s, 3H): Protons of the aromatic methyl group (Ar-CH₃).
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Bis(chloromethyl)-p-tolyl acetate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,6-Bis(chloromethyl)-p-tolyl acetate demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring that every step taken in your laboratory is a self-validating system of safety and responsibility.
The fundamental principle for disposing of 2,6-Bis(chloromethyl)-p-tolyl acetate lies in its chemical identity as a halogenated organic compound .[1][2][3] This classification is paramount, as it dictates the specific waste stream and disposal technology required to neutralize its potential hazards without creating more dangerous byproducts.
Part 1: Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's inherent risks is essential. This knowledge forms the basis for the stringent handling and segregation procedures that follow. 2,6-Bis(chloromethyl)-p-tolyl acetate (CAS No: 19228-70-7, Molecular Formula: C₁₁H₁₂Cl₂O₂) presents several hazards that must be actively managed.[4][5]
| Hazard Classification | Description | Rationale for Caution & Disposal Protocol | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | Direct contact can cause inflammation and discomfort. Contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste to prevent secondary exposure. | [6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Vapors or splashes can lead to significant eye damage. This necessitates the use of sealed, vapor-tight waste containers to minimize fume generation. | [6] |
| STOT-Single Exposure | May cause respiratory irritation, drowsiness, or dizziness. | Inhalation of vapors is a primary exposure route. All handling and waste consolidation must occur in a certified chemical fume hood or a well-ventilated area to protect personnel. | [2][3][6] |
| Chemical Reactivity | May react with oxidizing substances. | Co-disposal with incompatible materials like strong oxidizers can lead to hazardous reactions. This underscores the critical importance of waste segregation. | [6] |
| Environmental Hazard | Halogenated organic compounds can be toxic to the environment. | Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways. The compound must be sent to a licensed facility for high-temperature incineration. | [1][2][3][7] |
Part 2: Immediate Safety and Handling Protocols (Pre-Disposal)
Safe disposal begins with safe handling. The following protocols must be observed from the moment the reagent is used to the point where its waste is securely containerized.
Mandatory Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:
-
Safety Goggles: To protect against splashes and vapors.[2]
-
Lab Coat: To shield skin and clothing.[2]
-
Nitrile Gloves: To prevent direct skin contact.[2]
-
Closed-toe Shoes: To protect feet from potential spills.[2]
Engineering Controls: All operations involving 2,6-Bis(chloromethyl)-p-tolyl acetate, including weighing, transferring, and adding the waste to its designated container, must be performed within a properly functioning laboratory chemical fume hood.[2][3][7] This is the most effective way to control vapor inhalation, a primary exposure risk.[6]
Part 3: Step-by-Step Disposal Procedure
The following is a procedural guide for the collection and disposal of 2,6-Bis(chloromethyl)-p-tolyl acetate waste and its contaminated materials.
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Due to its chlorinated nature, this compound must never be mixed with non-halogenated organic waste.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[1][2][3] This container should be physically separated from other waste streams like non-halogenated solvents, aqueous waste, and solid waste.[1][8]
-
Causality: Halogenated wastes require specialized high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins. Mixing waste streams complicates and increases the cost of disposal and can create significant safety hazards.[1]
Step 2: Container Selection and Labeling
The integrity of the waste containment is crucial for safety within the lab and during transport.
-
Action:
-
Select a chemically compatible container. Polyethylene or glass containers with a tightly sealing screw cap are appropriate.[7] Ensure the container is in good condition, free from cracks or defects.[9]
-
Before adding any waste, label the container clearly.[8][9] The label must include:
-
The words "Hazardous Waste "[9]
-
The full chemical name: "Waste 2,6-Bis(chloromethyl)-p-tolyl acetate " (and any other halogenated solvents in the container). Do not use abbreviations or chemical formulas.[8][9]
-
The approximate concentration or volume of each component.[1][8]
-
The relevant hazard pictograms (e.g., Irritant, Health Hazard).[10]
-
The date the first drop of waste was added.[8]
-
-
-
Causality: Proper labeling is a regulatory requirement and is essential for the safety of everyone who may handle the container, from lab personnel to the final disposal technicians. It prevents accidental mixing of incompatible chemicals and ensures the waste is routed to the correct disposal facility.[11]
Step 3: Accumulation and Storage
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action:
-
Keep the halogenated waste container tightly closed at all times, except when actively adding waste.[7][9]
-
Store the container in a secondary containment bin to mitigate leaks or spills.
-
Ensure the storage area is cool, well-ventilated, and away from heat sources or incompatible materials (especially oxidizing agents).[6][7]
-
-
Causality: A closed container prevents the release of harmful vapors into the laboratory environment.[6] Secondary containment provides a crucial safety barrier in the event of a primary container failure.
Step 4: Arranging for Final Disposal
Laboratory-generated hazardous waste must be disposed of through the proper channels.
-
Action:
-
Causality: Disposal is a highly regulated process governed by local, regional, and national laws.[6][14] Using a licensed contractor ensures that the waste will be transported, treated, and disposed of in compliance with all legal and environmental standards.
Part 4: Emergency Procedures - Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Cleanup:
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert your lab supervisor and EHS.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: If safe to do so, absorb the spill with an inert material such as diatomaceous earth, sand, or vermiculite.[6][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbent material into a designated, sealable container.
-
Dispose: Label the container as "Spill Debris containing 2,6-Bis(chloromethyl)-p-tolyl acetate" and manage it as halogenated hazardous waste.[15]
-
Decontaminate: Clean the spill area with soap and water.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[6][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[12]
Part 5: Disposal Workflows and Decision Logic
To aid in procedural clarity, the following diagrams illustrate the critical decision points and overall workflow for the disposal of 2,6-Bis(chloromethyl)-p-tolyl acetate.
Caption: Waste Segregation Decision Tree.
Caption: End-to-End Disposal Workflow.
By adhering to these scientifically grounded and procedurally sound guidelines, you ensure the safety of your laboratory personnel, protect the environment, and uphold the highest standards of professional scientific practice.
References
- Safety Data Sheet. (2024, June 18). Google.
- Chemical Waste Disposal Guidelines. Swarthmore College.
- Chemically hazardous waste. Environmental Science Center - The University of Tokyo.
- 2,6-BIS(CHLOROMETHYL)-P-TOLYL ACETATE 19228-70-7 wiki. Guidechem.
- HAZARDOUS WASTE SEGREGATION. Bucknell University.
- SAFETY DATA SHEET - p-Tolyl Acetate. (2024, November 25). TCI Chemicals.
- 2,6-Bis(chloromethyl)-p-tolyl acetate. NIST WebBook.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Solvents. University of Washington.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk.
- SAFETY DATA SHEET. PPG.
- 2,6-Bis(chloromethyl)pyridine Safety Data Sheet. CymitQuimica.
- Bis(Chloromethyl) Ether - Safety Data Sheet. (2019, March 24). Agilent.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Laboratory Chemical Waste Management Practices. Duke University Safety.
- Safety Data Sheet for PPG 09862620-QBEA - Base Component. (2024, January 30). Aerospheres.
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
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Personal protective equipment for handling 2,6-Bis(chloromethyl)-p-tolyl acetate
An authoritative, procedurally rigorous approach to handling 2,6-Bis(chloromethyl)-p-tolyl acetate (CAS 19228-70-7) requires understanding not just what protective measures to take, but why they are necessary. As a bifunctional alkylating agent, this compound presents severe occupational hazards that demand strict logistical and operational controls.
The following guide synthesizes mechanistic chemical safety with field-proven laboratory protocols to ensure absolute operational integrity.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To design a self-validating safety system, we must first deconstruct the chemical reactivity of 2,6-Bis(chloromethyl)-p-tolyl acetate. The molecule features a p-tolyl acetate core flanked by two highly reactive chloromethyl (–CH₂Cl) groups.
-
Bifunctional Alkylation (Carcinogenic/Mutagenic Risk): Chloromethylated aromatic compounds undergo rapid Sₙ2 nucleophilic substitution. In biological systems, they act as potent alkylating agents, covalently binding to nucleophilic sites on DNA and proteins. Because this compound possesses two chloromethyl groups, it is capable of DNA cross-linking, significantly elevating its mutagenic and carcinogenic potential[1].
-
Hydrolytic Instability (Corrosive Risk): In the presence of ambient moisture or mucous membranes, the chloromethyl groups and the acetate ester hydrolyze to release hydrogen chloride (HCl) gas. This makes the compound a severe lachrymator, a respiratory tract irritant, and capable of causing delayed pulmonary edema[2].
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling bifunctional alkylating agents. The protective envelope must account for both the permeation of chlorinated organics and the corrosive nature of evolving HCl gas.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Inner: 4-mil Nitrile Outer: 14-mil Butyl Rubber or Silver Shield® | Chlorinated aromatics rapidly permeate standard thin nitrile gloves. Butyl rubber provides a robust chemical barrier against halogenated solvents and alkylating agents[3]. |
| Eye/Face Protection | Snug-fitting chemical splash goggles + 8-inch minimum face shield | Protects against lachrymatory vapors and prevents irreversible corneal damage from accidental splashes of HCl-generating compounds[3]. |
| Body Protection | Disposable Tyvek® suit or heavy-duty fluid-resistant lab coat | Prevents absorption through the skin. Contaminated clothing must not be allowed out of the workplace to prevent secondary exposure[3]. |
| Respiratory | NIOSH-approved full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges | Mandatory if handled outside a closed system. Protects against both the volatile organic component and the acidic hydrolysis byproducts[2]. |
Operational Workflow: Step-by-Step Handling Methodology
Every procedure involving 2,6-Bis(chloromethyl)-p-tolyl acetate must be treated as a closed, self-validating system where exposure is structurally prevented rather than just mitigated.
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Never handle this compound on an open bench[4].
-
Prepare the Quench Bath: Before opening the reagent, prepare a decontamination bath consisting of 10% ethanolamine in isopropanol/water, or 1M NaOH. Causality: Ethanolamine provides a strong nitrogen nucleophile that rapidly and irreversibly displaces the chloride ions, converting the hazardous alkylating agent into a stable, non-volatile, and non-toxic amine adduct.
-
Clear the Deck: Remove all incompatible materials from the hood, particularly strong oxidizers, metals (which can catalyze violent Friedel-Crafts self-condensation), and water sources[2][3].
Phase 2: Chemical Transfer and Synthesis
-
Purge with Inert Gas: Flush the reaction vessel with dry nitrogen or argon. Causality: Excluding atmospheric moisture prevents the premature hydrolysis of the chloromethyl groups and the subsequent buildup of pressurized HCl gas inside the vessel.
-
Closed-System Transfer: Use a syringe or cannula transfer technique for solutions. If handling the neat solid/liquid, use a static-free anti-static spatula and weigh the material directly inside the fume hood.
-
Seal and Sanitize: Immediately tightly reseal the primary container. Wipe the exterior of the container with a disposable wipe dampened with the ethanolamine quench solution before returning it to the desiccator.
Emergency Spill Response & In-Situ Neutralization
A spill of a bifunctional alkylating agent is a time-critical hazmat event. Do not use paper towels or combustible absorbents, as the generation of acid can trigger exothermic reactions.
Step-by-Step Spill Protocol:
-
Evacuate and Isolate: Immediately evacuate personnel from the immediate area. Allow the fume hood to clear the initial vapor cloud.
-
Upgrade PPE: Responders must don a Self-Contained Breathing Apparatus (SCBA) and heavy butyl gloves for any spill exceeding 50 mL or occurring outside a ventilated enclosure[2][4].
-
Containment: Perimeter the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[5].
-
Chemical Neutralization: Slowly pour the pre-prepared 1M NaOH or 10% ethanolamine solution over the absorbed spill, starting from the outside and working inward. Allow 30 minutes for complete nucleophilic degradation of the chloromethyl groups.
-
Collection: Sweep the neutralized slurry using a non-sparking tool into a heavy-duty polyethylene hazardous waste pail.
-
Secondary Wash: Wash the spill surface with copious amounts of soap and water, followed by a final wipe with 1M NaOH to destroy any microscopic residue[2].
Logical Workflow Visualization
The following diagram illustrates the strict procedural logic required to maintain a self-validating safety loop when handling 2,6-Bis(chloromethyl)-p-tolyl acetate.
Workflow for safe handling, routine decontamination, and emergency spill response for alkylating agents.
Waste Disposal Plan
Never dispose of unquenched 2,6-Bis(chloromethyl)-p-tolyl acetate into standard organic waste streams.
-
In-Hood Quenching: All contaminated glassware, syringes, and reaction residues must be submerged in the ethanolamine or NaOH quench bath inside the fume hood for a minimum of 2 hours.
-
Segregation: Once the alkylating agent is fully degraded, the resulting solution must be collected in a clearly labeled, vented waste container designated strictly for Halogenated Organic Waste .
-
Incineration: Final disposal must be executed by a licensed professional waste disposal service via a chemical incinerator equipped with an afterburner and an acid scrubber (to capture the resulting HCl combustion gas).
References
-
Benzyl-Chloride - Safety Data Sheet. West Liberty University / Sigma Aldrich. Available at:[Link][3]
-
Benzyl-Chloride - Safety Data Sheet. University of Tennessee Space Institute. Available at:[Link]
-
Benzyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link][2]
-
Benzyl chloride - Safety Data Sheet. PENTA Chemicals. Available at:[Link][4]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at:[Link][1]
-
Benzyl chloride - Incident management. Public Health England / GOV.UK. Available at:[Link][5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
